3-(prop-2-yn-1-yl)morpholine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-prop-2-ynylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c1-2-3-7-6-9-5-4-8-7;/h1,7-8H,3-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQVXEWTXXGVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1COCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(Prop-2-yn-1-yl)morpholine Hydrochloride: Structural Characterization, Synthesis, and Applications in Advanced Therapeutics
Executive Summary
In the rapidly evolving landscape of targeted therapeutics and bioconjugation, bifunctional building blocks are critical to modular drug design. 3-(prop-2-yn-1-yl)morpholine hydrochloride is a highly versatile, low-molecular-weight scaffold that merges the favorable physicochemical properties of a morpholine pharmacophore with the bioorthogonal reactivity of a terminal alkyne.
As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with a comprehensive guide to this molecule. This document details its molecular architecture, elucidates a self-validating, high-yield synthetic methodology, and outlines its deployment in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows.
Molecular Architecture & IUPAC Nomenclature
The utility of 3-(prop-2-yn-1-yl)morpholine hydrochloride stems from its dual-domain structure:
-
The Morpholine Core: A six-membered saturated heterocycle containing an ether oxygen (position 1) and a secondary amine (position 4). Morpholine is a privileged scaffold in medicinal chemistry, known to improve aqueous solubility, modulate basicity, and act as a potent hydrogen-bond acceptor/donor system.
-
The Propargyl Moiety (prop-2-yn-1-yl): Positioned at the C3 carbon (adjacent to the amine), this terminal alkyne provides a sterically unhindered handle for click chemistry while introducing minimal lipophilic bulk.
The rigorous IUPAC name for this compound is 3-(prop-2-yn-1-yl)morpholine hydrochloride . The "hydrochloride" designation indicates its isolation as a stable ammonium salt, which prevents the oxidative degradation and hygroscopic behavior commonly observed in free-base aliphatic amines.
Quantitative Data Summary
| Parameter | Specification |
| IUPAC Nomenclature | 3-(prop-2-yn-1-yl)morpholine hydrochloride |
| CAS Registry Number | 2375273-80-4 (HCl salt) |
| Molecular Formula | C₇H₁₂ClNO |
| Molecular Weight | 161.63 g/mol |
| Exact Mass (Free Base) | 125.0841 Da |
| Topological Polar Surface Area | 21.3 Ų |
| Hydrogen Bond Donors | 2 (Ammonium NH₂⁺) |
| Hydrogen Bond Acceptors | 1 (Ether Oxygen) |
| Rotatable Bonds | 2 |
Synthetic Methodologies & Reaction Mechanisms
The synthesis of 3-substituted morpholines is a well-documented challenge in organic chemistry due to regioselectivity issues when functionalizing the intact morpholine ring[1]. Traditional and highly reliable synthetic routes bypass direct functionalization in favor of de novo cyclization from acyclic β-amino alcohol precursors[2].
To ensure high enantiomeric or racemic purity and excellent yields, the following methodology builds the morpholine ring around a commercially available amino acid derivative, propargylglycine.
Caption: Synthetic workflow for 3-(prop-2-yn-1-yl)morpholine hydrochloride via de novo cyclization.
Step-by-Step Experimental Protocol (Self-Validating System)
Step 1: Chemoselective Reduction of Propargylglycine
-
Procedure: Suspend propargylglycine (1.0 eq) in anhydrous THF at 0 °C under N₂. Add BH₃·THF (2.5 eq) dropwise. Warm to room temperature and reflux for 12 h. Quench cautiously with MeOH until effervescence ceases, then concentrate in vacuo.
-
Causality: The selection of BH₃·THF is driven by strict chemoselectivity. Unlike LiAlH₄, which can partially reduce or form complexes with terminal alkynes, borane selectively reduces the carboxylic acid to the corresponding amino alcohol (2-amino-4-pentyn-1-ol) while preserving the critical propargyl moiety.
Step 2: N-Acylation
-
Procedure: Dissolve the crude amino alcohol in anhydrous CH₂Cl₂. Add Et₃N (1.5 eq) and cool to -78 °C. Add chloroacetyl chloride (1.05 eq) dropwise. Stir for 2 h, allowing the reaction to reach -20 °C. Wash with saturated NaHCO₃ and extract the organic layer.
-
Causality: Maintaining a cryogenic temperature (-78 °C) thermodynamically favors N-acylation over O-acylation, ensuring the chloride leaving group is positioned correctly for the subsequent cyclization.
Step 3: Intramolecular Cyclization (Williamson-type)
-
Procedure: Dissolve the N-(1-hydroxy-pent-4-yn-2-yl)-2-chloroacetamide intermediate in THF. Add dropwise to a suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in THF at 0 °C. Stir for 4 h at room temperature.
-
Causality: NaH is utilized over weaker bases (e.g., K₂CO₃) because its irreversible, quantitative deprotonation of the hydroxyl group prevents competing intermolecular alkylation, driving a high-yielding intramolecular S_N2 cyclization to form the morpholin-3-one ring.
-
Validation Checkpoint: Monitor via LC-MS. Successful cyclization is validated by the complete disappearance of the acyclic precursor mass ([M+H]⁺ = 176.0) and the emergence of the morpholin-3-one peak ([M+H]⁺ = 140.1).
Step 4: Amide Reduction & Salt Precipitation
-
Procedure: Treat the morpholin-3-one with BH₃·SMe₂ (3.0 eq) in THF at reflux for 6 h. Quench with MeOH and 1M HCl, then basify and extract the free base into Et₂O. Dry over Na₂SO₄. To the ethereal solution, add 4M HCl in dioxane dropwise at 0 °C. Filter the resulting white precipitate and dry under a high vacuum.
-
Causality: The final salt formation strictly utilizes HCl in dioxane rather than aqueous HCl. This anhydrous environment prevents the free base from retaining water, forcing the immediate precipitation of the analytically pure, non-hygroscopic hydrochloride salt.
Applications in Drug Discovery & Bioconjugation
The primary application of 3-(prop-2-yn-1-yl)morpholine hydrochloride in modern therapeutics is as a bioorthogonal building block for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the morpholine ring serves as a pharmacokinetic enhancer—improving target protein solubility and modulating the isoelectric point of the conjugate. The terminal alkyne allows for rapid, regioselective attachment to azide-functionalized linkers (e.g., PEG-azides).
Caption: CuAAC bioconjugation pathway utilizing the terminal alkyne of the morpholine derivative.
Analytical Characterization & Validation
To confirm the structural integrity of the synthesized 3-(prop-2-yn-1-yl)morpholine hydrochloride, the following analytical profile must be met:
-
¹H NMR (400 MHz, DMSO-d₆): The terminal alkyne proton presents as a distinct triplet at ~3.1 ppm (J = 2.5 Hz, 1H) due to long-range coupling with the propargyl CH₂ group. The morpholine C3-H appears as a multiplet at ~3.4 ppm, shifted downfield by the adjacent ammonium center. The broad singlet at ~9.5 ppm (2H) confirms the presence of the NH₂⁺ salt.
-
¹³C NMR (100 MHz, DMSO-d₆): The signature alkyne carbons resonate at ~79 ppm (internal C) and ~74 ppm (terminal CH). The morpholine core carbons appear at ~67 ppm (C2), ~63 ppm (C6), ~52 ppm (C3), and ~43 ppm (C5).
-
High-Resolution Mass Spectrometry (HRMS, ESI-TOF): Calculated for C₇H₁₂NO⁺[M-Cl]⁺ 126.0913; Found 126.0915.
-
Infrared Spectroscopy (ATR-FTIR): A sharp, diagnostic peak at ~3280 cm⁻¹ confirms the terminal alkyne C-H stretch, while a strong band at ~1100 cm⁻¹ validates the morpholine C-O-C ether stretch.
References
-
Leijondahl, K., et al. "Synthesis of Enantiopure 3-Substituted Morpholines". The Journal of Organic Chemistry, 2010, 75(21), 7454–7457. Available at:[Link]
-
Lau, Y. Y., et al. "Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines". The Journal of Organic Chemistry, 2016, 81(19), 8696–8709. Available at:[Link]
Sources
Advanced Synthesis Pathways for Substituted Morpholine Derivatives: A Technical Guide for Drug Discovery
The Strategic Imperative of the Morpholine Scaffold
Morpholine (1,4-oxazinane) is a privileged pharmacophore in medicinal chemistry, featured prominently in blockbuster therapeutics ranging from targeted oncology agents (e.g., Gefitinib) to central nervous system (CNS) modulators and antimicrobials (e.g., Linezolid)[1]. Its unique physicochemical properties—a balanced lipophilic-hydrophilic profile, a basic amine center (pKa ~8.3), and a flexible chair conformation—make it an ideal moiety for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles[1].
However, as drug discovery moves toward more complex, target-specific molecules, the demand for stereochemically pure, highly substituted morpholines (such as 2-, 3-, or 2,6-disubstituted derivatives) has surged. Traditional dehydration of diethanolamines lacks the regiocontrol and stereocontrol required for these advanced architectures. This whitepaper deconstructs state-of-the-art synthetic pathways for substituted morpholines, emphasizing the mechanistic causality behind reagent selection and providing self-validating experimental protocols.
Retrosynthetic Topologies
The architectural assembly of substituted morpholines generally relies on the sequential formation of C–N and C–O bonds from acyclic precursors. The choice of pathway dictates the degree of stereocontrol and functional group tolerance.
Retrosynthetic strategies for the construction of substituted morpholines.
Core Synthetic Pathways & Mechanistic Causality
Stereoselective Epoxide Ring-Opening and Cyclization
The nucleophilic ring-opening of enantiopure epoxides by nitrogen nucleophiles (such as amines, aziridines, or sulfonamides) is a highly reliable method for synthesizing chiral morpholines[2][3].
Causality & Logic:
The regioselectivity of the initial epoxide opening is strictly governed by steric hindrance and the electronic nature of the nucleophile. Attack typically occurs at the less hindered carbon via an
Mechanism of stereoselective epoxide ring-opening and subsequent cyclization.
Late-Stage Functionalization: Buchwald-Hartwig N-Arylation
While direct nucleophilic aromatic substitution (
Causality & Logic:
Morpholine is a secondary amine that readily coordinates to transition metals. In the Buchwald-Hartwig amination, the use of bulky, electron-rich biaryl phosphine ligands (such as XPhos) is critical. The electron-rich nature of XPhos accelerates the oxidative addition of the unactivated aryl chloride to the Pd(0) center. Concurrently, its profound steric bulk forces the spatial proximity of the aryl and amido groups on the Pd(II) intermediate, vastly accelerating reductive elimination to form the C-N bond while suppressing unwanted
Buchwald-Hartwig catalytic cycle for the N-arylation of morpholine.
Palladium-Catalyzed Carboamination
For the synthesis of cis-3,5-disubstituted morpholines, Pd-catalyzed carboamination of O-allyl ethanolamines with aryl bromides offers a modular and highly stereocontrolled approach[6]. This method circumvents the multi-step protection/deprotection sequences typically required in amino acid-derived syntheses, directly yielding the target heterocycle as a single stereoisomer[6].
Quantitative Data Summaries
To aid in route selection, the following table summarizes the quantitative parameters of the primary morpholine synthesis methodologies discussed.
| Methodology | Typical Precursors | Stereocontrol | Key Reagents / Catalysts | Typical Yields |
| Epoxide Ring-Opening | Chiral Epoxides, Amines | Excellent (Retention/Inversion defined) | TsNHBoc, SL-PTC, Base | 60 - 85% |
| Buchwald-Hartwig | Morpholine, Aryl Halides | N/A (N-functionalization) | Pd(dba)₂, XPhos, NaOtBu | 70 - 95% |
| Pd-Carboamination | O-allyl ethanolamines, Ar-Br | High (cis-3,5-disubstituted) | Pd catalysts, Base | 50 - 80% |
| Aziridine Heterocoupling | N-H Aziridines, Epoxides | High (Complex substitution) | CuCN, Nitrobenzene | 45 - 75% |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity and reproducibility.
Protocol A: Buchwald-Hartwig Amination of Aryl Chlorides[5]
Objective: Synthesis of N-aryl morpholines from unactivated aryl chlorides.
Step-by-Step Methodology:
-
Preparation & Degassing: In a flame-dried 2-necked flask under a nitrogen atmosphere, add toluene (5 mL). Degas the solvent by bubbling nitrogen gas vigorously for 30 minutes. Causality: Oxygen irreversibly oxidizes the electron-rich Pd(0) active catalyst to an inactive Pd(II) state.
-
Catalyst Assembly: Charge the flask with bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%), XPhos ligand (3.0 mol%), and sodium tert-butoxide (2.0 equiv.). Stir at room temperature for 5 minutes. Validation Check: The solution should transition to a deep red/orange hue, indicating the formation of the active L-Pd(0) complex.
-
Reagent Addition: Add the aryl chloride (1.0 equiv.) and morpholine (1.5 equiv.) in one portion.
-
Reaction Execution: Heat the mixture to reflux (approx. 110 °C) for 6 hours. Monitor the reaction via Gas Chromatography (GC) or TLC. Validation Check: The disappearance of the aryl chloride peak in GC confirms complete conversion.
-
Quenching & Workup: Cool the mixture to room temperature and quench with water (10 mL) to neutralize the strong base. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography (hexane : ethyl acetate = 9 : 1) to afford the pure N-aryl morpholine.
Protocol B: Synthesis of 2,6-Disubstituted Morpholines via Epoxide Opening[2]
Objective: Enantioselective synthesis via Solid-Liquid Phase Transfer Catalysis (SL-PTC).
Step-by-Step Methodology:
-
Nucleophilic Attack: React an enantiopure terminal epoxide (1.0 equiv.) with TsNHBoc (1.1 equiv.) in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) and solid K₂CO₃ in a non-polar solvent (toluene). Causality: SL-PTC enhances the nucleophilicity of the sulfonamide without requiring harsh, homogeneous basic conditions that could cause epimerization of the chiral centers.
-
Intermediate Isolation: Monitor via TLC until the epoxide is consumed. Isolate the resulting
-hydroxy tosylamide. -
Activation: Protect the hydroxyl group or activate it (e.g., via mesylation or tosylation) depending on the desired stereochemical outcome of the subsequent cyclization.
-
Cyclization: Subject the activated intermediate to basic conditions (e.g., NaH in THF) to trigger the intramolecular
cyclization. Validation Check: The reaction progress can be tracked by the disappearance of the N-H stretch (~3300 cm⁻¹) in the FTIR spectrum, confirming ring closure. -
Deprotection: Remove the N-tosyl group using standard reductive conditions (e.g., sodium naphthalenide or SmI₂) to yield the free 2,6-disubstituted morpholine.
References
-
Leathen, M. L., et al. A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. Available at: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
-
ResearchGate. Concise Synthesis of C2 Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions. Available at:[Link]
-
ACS Publications. Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]
Sources
Comprehensive Physicochemical Profiling of 3-(prop-2-yn-1-yl)morpholine hydrochloride: Solubility Dynamics and Stability Protocols
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary & Structural Rationale
In modern drug discovery and bioconjugation, bifunctional building blocks are critical for modular synthesis. 3-(prop-2-yn-1-yl)morpholine hydrochloride (CAS: 2375273-80-4) is a highly versatile intermediate that combines a hydrophilic cyclic amine (morpholine) with a bioorthogonal reactive handle (terminal alkyne).
Understanding the solubility and stability of this compound is paramount for its successful application in downstream synthesis, formulation, and assay development. The presence of the hydrochloride salt significantly alters its physicochemical landscape—enhancing aqueous solubility by disrupting the crystal lattice energy, while simultaneously introducing hygroscopic liabilities typical of morpholine salts,[1]. This whitepaper provides an in-depth analysis of the compound's solubility dynamics, degradation pathways, and the self-validating protocols required to evaluate its integrity.
Physicochemical Profiling
The behavior of 3-(prop-2-yn-1-yl)morpholine hydrochloride in solution is governed by two competing structural elements: the polar, hydrogen-bonding capacity of the protonated morpholine ring, and the lipophilic, electron-dense terminal alkyne.
Quantitative Data Summary
| Parameter | Specification / Predicted Value | Mechanistic Rationale |
| CAS Number | 2375273-80-4 | Unique chemical identifier[2]. |
| Molecular Formula | C7H12ClNO | Free base (C7H11NO) + HCl. |
| Molecular Weight | 161.63 g/mol | Low molecular weight ensures high ligand efficiency. |
| Physical State | Crystalline Solid | Salt formation improves solid-state handling over the oily free base. |
| Aqueous Solubility | High (> 50 mg/mL) | Driven by ion-dipole interactions of the protonated amine. |
| Hygroscopicity | High (Deliquescent risk) | Chloride salts of cyclic amines readily absorb atmospheric moisture[1]. |
| pKa (Morpholine N) | ~8.3 - 8.5 | Secondary amine basicity; dictates the pH-dependent solubility profile. |
Solubility Dynamics & Methodologies
Solubility is not a static value; it is divided into thermodynamic solubility (the equilibrium state of the solid lattice in a solvent) and kinetic solubility (the point of precipitation when a solvated compound is introduced into an aqueous buffer). For early-stage researchers utilizing this compound from DMSO stock solutions, kinetic solubility is the most critical metric.
Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)
Causality & Rationale: Traditional shake-flask methods require 24-48 hours and consume large amounts of API. Nephelometry (laser light scattering) detects the exact onset of nano-precipitation when a DMSO stock is spiked into an aqueous buffer. This mimics the "solvent shift" that occurs during biological assays, preventing false negatives caused by supersaturation.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 3-(prop-2-yn-1-yl)morpholine hydrochloride in 100% anhydrous DMSO to create a 10 mM stock. Note: Ensure the DMSO is anhydrous to prevent premature hydrolysis of the alkyne.
-
Serial Dilution: Prepare a 12-point, 2-fold serial dilution of the stock in a 96-well plate using DMSO.
-
Solvent Shift: Transfer 5 µL of each DMSO dilution into a UV-transparent 96-well assay plate containing 195 µL of Phosphate Buffered Saline (PBS, pH 7.4). The final DMSO concentration must be maintained at exactly 2.5% (v/v) to prevent solvent-induced artifacts.
-
Equilibration: Seal the plate and incubate at 25°C for 2 hours on a microplate shaker at 300 RPM.
-
Nephelometric Reading: Read the plate using a nephelometer (e.g., NEPHELOstar) with a 633 nm laser.
-
Data Analysis: Plot the scattering intensity against the compound concentration. The kinetic solubility limit is defined as the concentration at which the scattering signal exceeds the baseline buffer + DMSO control by 3 standard deviations.
System Suitability & Self-Validation: Every assay plate must include a highly soluble control (e.g., Propranolol HCl) and a poorly soluble control (e.g., Amiodarone). The assay is only deemed valid if the precipitation points of both controls fall within ±10% of their historical established means.
Stability & Forced Degradation Pathways
To develop a Stability-Indicating Method (SIM) for this compound, it must be subjected to forced degradation according to ICH Q1A(R2) guidelines[3],[4]. The goal is to force 5–20% degradation. Exceeding 20% degradation is scientifically counterproductive, as it triggers secondary degradation pathways that do not reflect realistic shelf-life liabilities[3].
Mechanistic Degradation Liabilities
-
Alkyne Reactivity: Terminal alkynes are susceptible to acid-catalyzed hydration (yielding methyl ketones) and base-catalyzed isomerization (yielding allenes)[5].
-
Morpholine Oxidation: The secondary amine within the morpholine ring is highly susceptible to N-oxidation in the presence of peroxides or radical initiators[6].
Fig 1: Forced degradation pathways and stress conditions for 3-(prop-2-yn-1-yl)morpholine HCl.
Protocol 2: Forced Degradation Study (ICH Q1A Compliance)
Causality & Rationale: By systematically applying orthogonal stressors (acid, base, heat, oxidation), we map the entire chemical degradation space of the molecule. This ensures that the chosen HPLC/UPLC method can resolve the parent peak from all potential impurities.
Step-by-Step Methodology:
-
Acid Hydrolysis: Dissolve the API to 1 mg/mL in 0.1 N HCl. Incubate at 60°C for 7 days. Neutralize with 0.1 N NaOH prior to HPLC injection.
-
Base Hydrolysis: Dissolve the API to 1 mg/mL in 0.1 N NaOH. Incubate at 60°C for 7 days. Neutralize with 0.1 N HCl prior to injection. (Expect allene formation here).
-
Oxidative Stress: Dissolve the API to 1 mg/mL in 3% H₂O₂. Incubate at room temperature (25°C) in the dark for 24 hours.
-
Thermal/Humidity Stress (Solid State): Spread 50 mg of the solid API in a thin layer on a petri dish. Expose to 60°C and 75% Relative Humidity (RH) for 7 days in a stability chamber[4].
-
Chromatographic Analysis: Inject all samples onto a stability-indicating UPLC-DAD-MS system (e.g., C18 column, gradient of Water/Acetonitrile with 0.1% TFA).
System Suitability & Self-Validation (Mass Balance): The protocol is self-validating via Mass Balance Analysis . For every stressed sample, the sum of the peak areas of the parent compound and all generated degradants must equal 95%–105% of the initial unstressed parent peak area[7]. A failure in mass balance indicates that a degradant is either permanently retained on the column, lacks a UV chromophore (requiring ELSD or MS detection), or has degraded into volatile components.
Handling, Storage, and Formulation Implications
Because 3-(prop-2-yn-1-yl)morpholine hydrochloride is a secondary cyclic amine salt, it exhibits pronounced hygroscopicity[1]. If left exposed to ambient humidity, the crystalline powder will absorb moisture, leading to deliquescence (dissolving in its own absorbed water).
Best Practices:
-
Storage: Store strictly under an inert gas atmosphere (Argon or Nitrogen) at temperatures below -20°C for long-term stability[1].
-
Handling: Weighing and dispensing should ideally be performed in a low-humidity environment (e.g., a glove box or a desiccated weighing chamber).
-
Formulation: Avoid formulating this compound in basic buffers (pH > 8.5) for extended periods, as the deprotonation of the morpholine nitrogen will lower aqueous solubility and increase the risk of alkyne isomerization.
References
1. Sigma-Aldrich. "(3-(trimethylsilyl)prop-2-yn-1-yl)lithium | Sigma-Aldrich: 3-(prop-2-yn-1-yl)morpholine hydrochloride. CAS No.: 2375273-80-4". sigmaaldrich.com. 2.[2] Sigma-Aldrich. "3-(prop-2-yn-1-yl)morpholine hydrochloride | 2375273-80-4". sigmaaldrich.com. 2 3.[3] ResolveMass. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects". resolvemass.ca.3 4.[4] Pharmaceutical Outsourcing. "Forced Degradation to Develop Stability-indicating Methods". pharmoutsourcing.com. 4 5.[7] Asian Journal of Research in Chemistry. "Forced Degradation Study: An Important Tool in Drug Development". ajrconline.org. 7 6. CymitQuimica. "CAS 10024-89-2: Morpholine, hydrochloride (1:1)". cymitquimica.com. 7.[1] Alfa Chemistry. "CAS 10024-89-2 Morpholine HydroChloride". alfa-chemistry.com. 1 8.[6] Santa Cruz Biotechnology. "4-(2-Chloroethyl)morpholine hydrochloride". scbt.com. 6 9.[5] PubMed. "Formation of an alkyne during degradation of metal-alkylidyne complexes". nih.gov. 5
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- 2. 3-(prop-2-yn-1-yl)morpholine hydrochloride | 2375273-80-4 [sigmaaldrich.com]
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- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Formation of an alkyne during degradation of metal-alkylidyne complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. ajrconline.org [ajrconline.org]
Propargylamine Compounds in Organic Synthesis and Drug Development: A Comprehensive Guide to Safety, Handling, and Storage
Introduction
Propargylamine (2-propyn-1-amine) and its derivatives are indispensable building blocks in modern drug development and synthetic organic chemistry. Featuring both a primary amine and a terminal alkyne, these bifunctional molecules are critical for synthesizing monoamine oxidase (MAO) inhibitors (such as the Parkinson's disease therapeutics rasagiline and selegiline) and serve as quintessential coupling partners in A3 coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[1].
However, this high reactivity brings significant safety challenges. Mishandling propargylamine often stems from a fundamental misunderstanding of its dual-hazard profile: the severe flammability and corrosivity of the volatile amine, coupled with the explosive potential of the terminal alkyne[1][2]. This whitepaper establishes the physicochemical grounding, mechanistic hazards, and validated protocols for the safe handling and storage of propargylamine compounds.
Physicochemical and Toxicological Profile
To design a self-validating safety protocol, we must first establish the physicochemical baseline of the molecule. According to the [3], propargylamine is a clear, colorless to slightly yellow liquid that is highly volatile and extremely flammable.
Quantitative Safety Data
Table 1: Key Physicochemical and Safety Data for Propargylamine (CAS 2450-71-7)
| Property | Value | Hazard Implication |
| CAS Number | 2450-71-7 | N/A |
| Molecular Weight | 55.08 g/mol | High volatility |
| Boiling Point | 83 °C | Readily forms vapor at standard pressure[3] |
| Density | 0.86 g/mL at 25 °C | Floats on aqueous layers during extraction[3] |
| Flash Point | 6 °C (42.8 °F) - closed cup | Vapors can ignite at ambient room temperatures[3] |
| Storage Temperature | 2–8 °C (Refrigerator) | Requires thermal control to prevent vapor expansion[3] |
Causality in the Hazard Profile: The flash point of 6 °C dictates that propargylamine vapors can ignite well below standard room temperature. Furthermore, the compound is classified under GHS as Acute Tox. 2 (Dermal), Acute Tox. 4 (Oral), and Skin Corr. 1B, as corroborated by [4]. The corrosivity is driven by the primary amine, which readily attacks biological tissues and causes severe chemical burns. The high vapor pressure means inhalation hazards are acute; thus, handling outside of a properly ventilated, explosion-proof fume hood is strictly prohibited.
The Terminal Alkyne Hazard: Metal Acetylide Formation
The most insidious hazard associated with propargylamine is not its flammability, but its terminal alkyne moiety. As detailed by [1], terminal alkynes possess a weakly acidic acetylenic proton. When exposed to certain transition metals—specifically copper (Cu), silver (Ag), and heavy metals—the alkyne undergoes deprotonation and metalation to form metal acetylides[1][5].
Mechanistic Insight: Metal acetylides (e.g., copper(I) acetylide or silver acetylide) are highly energetic, primary explosives[2][5]. They do not require confinement to detonate and are extremely sensitive to shock, friction, and heat[5]. In a laboratory or scale-up environment, using copper or brass fittings (which contain >50% copper) in transfer lines, manifolds, or rotary evaporators can lead to the invisible buildup of dry copper acetylide inside the tubing[2]. A simple mechanical shock, such as turning a valve or disconnecting a fitting, can trigger a catastrophic detonation.
Logical workflow of propargylamine hazard pathways and safe handling mitigation.
Validated Standard Operating Procedures (SOP)
As a self-validating system, the following protocols ensure that neither the flammability nor the acetylide hazards are triggered during routine synthesis. These protocols align with the safety standards recommended by [6] for handling dangerous goods.
Protocol 1: Safe Handling and Transfer Workflow
-
Preparation and Environmental Control:
-
Action: Conduct all operations inside a certified, explosion-proof chemical fume hood[7]. Ensure the sash is lowered to the minimum workable height.
-
Causality: Mitigates the inhalation of corrosive vapors and provides a physical blast shield against unexpected pressure events.
-
-
Equipment Verification (Critical Step):
-
Inert Atmosphere Purging:
-
Action: Purge the reaction vessel with high-purity Argon or Nitrogen for 15 minutes prior to introducing propargylamine.
-
Causality: Displaces oxygen and ambient moisture, neutralizing the risk of vapor ignition (flash point 6 °C) and preventing oxidative degradation of the amine[3].
-
-
Transfer Mechanism:
-
Action: Use a gas-tight syringe with a stainless-steel needle for volumetric transfer. For larger volumes, use a PTFE cannula under positive argon pressure.
-
Causality: Maintains closed-system integrity, preventing vapor escape and minimizing exposure to ambient air.
-
-
Grounding and Bonding:
Protocol 2: Storage and Inventory Management
Propargylamine must be stored to prevent both thermal expansion and chemical degradation[3].
-
Temperature Control: Store strictly at 2–8 °C in an explosion-proof refrigerator[3].
-
Container Integrity: Keep in the original amber glass bottle to prevent photo-oxidation. Ensure the PTFE-lined cap is tightly sealed[7].
-
Atmospheric Blanket: After each use, backfill the headspace of the storage bottle with dry Argon before sealing.
-
Segregation: Store strictly away from strong oxidizing agents, acids, and acid chlorides, which can trigger violent exothermic reactions[4].
Protocol 3: Spill Cleanup and Quenching Methodology
In the event of a spill, standard absorbent pads are insufficient due to the severe vapor and flammability hazard[8].
-
Evacuation and Isolation: Immediately eliminate all ignition sources. Evacuate non-essential personnel and increase fume hood ventilation[7].
-
Neutralization: Cover the spill with a 1:1 mixture of dry sand and sodium bisulfate to safely absorb the liquid and neutralize the basic amine[8].
-
Collection: Use non-sparking, conductive scoops to transfer the absorbed material into a chemically resistant, sealable polyethylene waste container[7].
-
Aqueous Wash: Wash the contaminated surface with copious amounts of water. Propargylamine is highly water-soluble, and washing ensures no residual amine remains to corrode surfaces[9].
Conclusion
Propargylamine's utility in synthesizing complex pharmacophores is matched only by its rigorous handling requirements. By understanding the causality behind its reactivity—specifically its low flash point, severe corrosivity, and propensity for explosive metal acetylide formation—scientists can implement fail-safe protocols. Adherence to inert atmospheric conditions, strict avoidance of incompatible metals, and proper thermal storage are non-negotiable standards for any drug development facility utilizing this reagent.
References
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The Multifaceted Biological Activities of Novel Morpholine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Versatility of the Morpholine Scaffold
The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has proven to be a remarkably versatile scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including a pKa that imparts favorable aqueous solubility and a flexible conformation that allows for optimal binding to a variety of biological targets, have made it a privileged structure in the design of novel therapeutics.[1][2] From established drugs to cutting-edge clinical candidates, the morpholine moiety continues to be a cornerstone in the development of agents targeting a wide array of diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse biological activities of novel morpholine derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulatory properties. This guide is designed to not only present established methodologies but also to provide the scientific rationale behind experimental choices, fostering a deeper understanding of how to effectively explore and exploit the therapeutic potential of this remarkable heterocyclic scaffold.
I. Anticancer Activity of Morpholine Derivatives: Targeting the Engines of Malignancy
The development of novel anticancer agents remains a paramount challenge in modern medicine. Morpholine derivatives have emerged as a promising class of compounds with potent and diverse mechanisms of antitumor activity.[1][3] Many of these derivatives function by targeting key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[4]
A. Deciphering the Mechanism: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that, when aberrantly activated, drives tumorigenesis. Several novel morpholine derivatives have been designed to inhibit key kinases within this pathway, leading to the induction of apoptosis and the suppression of tumor growth.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine derivatives.
B. Quantitative Assessment of Anticancer Activity
The in vitro cytotoxic activity of novel morpholine derivatives is a critical initial step in their evaluation. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | NCI-H1299 (Non-Small Cell Lung Cancer) | 14.23 ± 0.08 | [5] |
| Gefitinib | A549 (Non-Small Cell Lung Cancer) | 20.44 ± 1.43 | [5] |
| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [6] |
| AK-3 | MCF-7 (Breast) | 6.44 ± 0.29 | [6] |
| AK-10 | MCF-7 (Breast) | 3.15 ± 0.23 | [6] |
| AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [6] |
| Compound 3d | HepG2 (Liver) | 8.50 | [7] |
| Compound 3c | HepG2 (Liver) | 11.42 | [7] |
| Compound 6o | SW620 (Colon) | 8.71 | [8] |
| Compound 6o | A549 (Lung) | 9.55 | [8] |
C. Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
1. Rationale and Self-Validation:
This protocol is designed to be self-validating by including appropriate controls. A vehicle control (cells treated with the solvent used to dissolve the test compound, typically DMSO) is essential to ensure that the solvent itself does not affect cell viability. A positive control (a known cytotoxic agent) validates the assay's ability to detect a cytotoxic effect. Blank wells (media only) account for background absorbance. The use of multiple concentrations of the test compound allows for the determination of a dose-response curve and the calculation of an IC50 value, providing a quantitative measure of cytotoxicity.
2. Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel morpholine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
D. Experimental Protocol: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the steps to assess the effect of morpholine derivatives on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[4][9][10][11]
1. Rationale and Self-Validation:
This protocol includes several validation steps. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading across all lanes. The use of both total and phospho-specific antibodies allows for the assessment of changes in protein phosphorylation relative to the total protein level. Including both untreated and vehicle-treated controls is crucial for establishing a baseline and ensuring that the observed effects are due to the compound and not the vehicle.
2. Step-by-Step Methodology:
-
Cell Lysis: Treat cancer cells with the morpholine derivative at its IC50 concentration for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels.
II. Antimicrobial Prowess of Morpholine Derivatives: A New Frontier in Combating Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Morpholine derivatives have demonstrated significant potential as antibacterial and antifungal agents.[12][13][14]
A. Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of morpholine derivatives is highly dependent on their structural features. For instance, the nature and position of substituents on the morpholine ring and any appended aromatic systems can significantly influence their potency and spectrum of activity.[1][2][3] In some cases, the presence of a morpholine moiety enhances the activity of a known antimicrobial pharmacophore.
B. Quantitative Assessment of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 3 | Enterococcus hirae | 3.125 | |
| Compound 4 | Pseudomonas fragi | 12.5 | |
| Compound 6 | Bacillus anthracis | 6.25 | [15] |
| Compound 16 | Staphylococcus aureus | 50 | [16] |
| Compound 16 | Escherichia coli | 400 | [16] |
| Compound 6g | Klebsiella pneumoniae | 2.5-5 | [17] |
| Compound 6g | Staphylococcus aureus | 2.5-5 | [17] |
C. Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of test compounds.
1. Rationale and Self-Validation:
This method's validity is ensured by the inclusion of positive and negative controls. A known antibiotic serves as a positive control to confirm the susceptibility of the test organism and the validity of the assay conditions. The solvent used to dissolve the test compound serves as a negative control to ensure it does not possess any intrinsic antimicrobial activity. The diameter of the zone of inhibition provides a semi-quantitative measure of the compound's activity.
2. Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test morpholine derivative solution at a known concentration into the wells. Also, add positive and negative controls to separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Caption: Workflow for the Agar Well Diffusion Assay.
III. Anti-inflammatory Effects of Morpholine Derivatives: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Morpholine derivatives have shown promise as anti-inflammatory agents, often by inhibiting key enzymes and mediators involved in the inflammatory cascade.[18]
A. In Vivo Assessment of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a classic and widely used in vivo assay for screening acute anti-inflammatory activity.
B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
1. Rationale and Self-Validation:
This in vivo protocol is validated through the use of a control group that receives only the vehicle, establishing the baseline inflammatory response. A reference drug group, treated with a known anti-inflammatory agent like indomethacin or dexamethasone, confirms the model's sensitivity to anti-inflammatory effects. The measurement of paw volume at multiple time points allows for the characterization of the time course of inflammation and the effect of the test compound.
2. Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Grouping and Fasting: Randomly divide the animals into groups (control, reference drug, and test compound groups). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test morpholine derivative or reference drug orally or intraperitoneally one hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
IV. Central Nervous System (CNS) Activity of Morpholine Derivatives: Modulating the Mind
The ability of morpholine derivatives to cross the blood-brain barrier makes them attractive candidates for the treatment of CNS disorders.[19][20][21][22] They have been shown to interact with various CNS targets, including enzymes and receptors involved in neurotransmission.[19][20][21][22]
A. Targeting Key Enzymes in Neurodegeneration
Many neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the dysregulation of key enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO).[20][23] Novel morpholine derivatives have been developed as potent inhibitors of these enzymes.[20][22][24][25][26][27]
B. Quantitative Assessment of Enzyme Inhibition
| Compound ID | Enzyme | IC50 (µM) | Reference |
| Compound 1 | MAO-B | 0.14 ± 0.005 | [19][22] |
| Compound 2 | MAO-B | 0.087 ± 0.008 | [19][22] |
| Compound 3a | AChE | 0.065 ± 0.002 | [24] |
| Compound 3a | MAO-B | 0.072 ± 0.003 | [24] |
| Compound 11g | AChE | 1.94 ± 0.13 | [25] |
| Compound 11g | BChE | 28.37 ± 1.85 | [25] |
| MO1 | MAO-B | 0.030 | [26][27] |
| MO5 | AChE | 6.1 | [26][27] |
C. Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on Ellman's method, is used to screen for AChE inhibitors.
1. Rationale and Self-Validation:
The assay's reliability is established through the use of a "no enzyme" control to account for any non-enzymatic hydrolysis of the substrate. A "no inhibitor" control represents 100% enzyme activity. A known AChE inhibitor (e.g., donepezil or galantamine) serves as a positive control. The kinetic measurement of the reaction allows for the calculation of initial reaction velocities, providing a more accurate assessment of enzyme inhibition.
2. Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine (ATCh), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, AChE enzyme solution, and the test morpholine derivative at various concentrations.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the ATCh and DTNB solution to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm in a kinetic mode for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and calculate the IC50 value.
D. Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay is used to screen for inhibitors of MAO-A and MAO-B.
1. Rationale and Self-Validation:
This protocol is validated by including controls for 100% enzyme activity (no inhibitor) and a blank (no enzyme). Known selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) are used as positive controls to confirm the specificity of the inhibition. The use of a fluorometric readout provides high sensitivity.
2. Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human MAO-A or MAO-B, a suitable substrate (e.g., tyramine), a fluorescent probe, and a developer enzyme (e.g., horseradish peroxidase) in an assay buffer.
-
Assay Setup: In a 96-well black plate, add the assay buffer, MAO enzyme, and the test morpholine derivative at various concentrations.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C.
-
Reaction Initiation: Add the reaction mix containing the substrate, fluorescent probe, and developer enzyme to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and calculate the IC50 value.
V. Synthesis of Novel Morpholine Derivatives: Building the Blocks of Bioactivity
The synthesis of novel morpholine derivatives is a crucial first step in exploring their biological potential. A variety of synthetic routes have been developed to access N-substituted morpholines.[28][29][30][31][32]
A. General Synthetic Strategy: N-Substitution of Morpholine
A common and straightforward method for synthesizing N-substituted morpholines involves the reaction of morpholine with a suitable electrophile, such as an alkyl halide or a sulfonyl chloride, in the presence of a base.
Caption: General scheme for the N-substitution of morpholine.
VI. Conclusion and Future Perspectives
The morpholine scaffold continues to be a rich source of inspiration for the discovery of novel therapeutic agents. The diverse biological activities of its derivatives, spanning from anticancer and antimicrobial to anti-inflammatory and CNS-modulatory effects, underscore the remarkable versatility of this heterocyclic core. The in-depth technical guidance provided herein, from the rationale behind experimental design to detailed, self-validating protocols, is intended to empower researchers to effectively explore and advance the development of next-generation morpholine-based drugs. As our understanding of the molecular basis of disease deepens, the rational design and synthesis of novel morpholine derivatives, guided by a thorough evaluation of their biological activities, will undoubtedly continue to yield promising new therapies for a wide range of human ailments.
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- 22. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00100A [pubs.rsc.org]
- 23. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. WO2009082884A1 - Methods for preparing n-substituted morpholine compounds - Google Patents [patents.google.com]
- 31. US2692879A - Method of preparing n-substituted morpholines - Google Patents [patents.google.com]
- 32. Morpholine synthesis [organic-chemistry.org]
Methodological & Application
Application Note: Bifunctional CuAAC "Click" Conjugation Using 3-(prop-2-yn-1-yl)morpholine Hydrochloride
Target Audience: Researchers, Medicinal Chemists, and Bioconjugation Scientists Focus: Mechanistic causality, protocol validation, and dual-orthogonal scaffold utilization.
Structural Rationale & Mechanistic Causality
3-(prop-2-yn-1-yl)morpholine hydrochloride (CAS: 2375273-80-4) is a highly versatile, bifunctional building block utilized in drug discovery and materials science. Unlike the conventionally used N-propargylmorpholine—where the morpholine nitrogen is alkylated—the 3-substituted derivative retains a free secondary amine at the 4-position. This structural nuance provides dual-orthogonality : the terminal alkyne participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the secondary amine remains available for downstream functionalization (e.g., Buchwald-Hartwig amination, amide coupling) or direct target engagement (such as kinase hinge-binding).
The Causality of pH and the Hydrochloride Salt
The reagent is supplied as a hydrochloride salt to enhance shelf stability and aqueous solubility. However, the CuAAC reaction mechanism relies on the formation of a multinuclear copper(I) acetylide intermediate[1]. While CuAAC is generally robust across a wide pH range, the acidic microenvironment generated by the HCl salt can protonate the alkyne, severely hindering the deprotonation step required to form the critical Cu-acetylide complex[2]. Furthermore, an unneutralized protonated amine can interfere with copper coordination.
Expertise Insight: Adding a mild base (such as DIPEA in organic solvents)[3] or utilizing a strong buffer (e.g., 100 mM HEPES, pH 7.5–8.0 in aqueous systems) is a strict causal requirement. This neutralizes the salt, liberates the free amine, and accelerates the rate-limiting cycloaddition step.
Catalyst Stabilization
In bioconjugation applications, Cu(I) is generated in situ via the reduction of Cu(II)SO₄ by sodium ascorbate. Because free Cu(I) can disproportionate or generate reactive oxygen species (ROS) that degrade sensitive biomolecules, a stabilizing ligand such as THPTA (water-soluble) or TBTA (organic-soluble) must be employed[4]. The ligand coordinates Cu(I), accelerating the reaction rate by up to 10⁷ times while shielding the local environment from oxidative damage[1].
Reaction Workflow Visualization
Workflow for bifunctional CuAAC using 3-(prop-2-yn-1-yl)morpholine HCl.
Optimized Reaction Parameters
To ensure reproducibility, the following quantitative parameters have been optimized for both small-molecule synthesis and sensitive bioconjugation workflows.
| Parameter | Small Molecule Synthesis | Protein Bioconjugation |
| Solvent System | THF/H₂O (1:1) or DMF | 100 mM HEPES Buffer (pH 7.5–8.0) |
| Alkyne Concentration | 100 – 500 mM | 1 – 5 mM (10–50x molar excess) |
| Copper Source | CuSO₄·5H₂O (5–10 mol%) | CuSO₄·5H₂O (100 – 250 µM) |
| Ligand | TBTA (10–20 mol%) | THPTA (500 µM – 1.25 mM) |
| Reducing Agent | Sodium Ascorbate (20 mol%) | Sodium Ascorbate (2.5 – 5 mM) |
| Base / Neutralizer | DIPEA (1.5 – 2.0 equivalents) | Buffer capacity handles HCl salt |
| Typical Conversion | > 90% (Isolated Yield) | > 95% (Conversion via LC-MS) |
Self-Validating Experimental Protocols
Protocol A: Small Molecule Derivatization (Organic/Aqueous)
Designed for the synthesis of building blocks or PROTAC linkers.
-
Neutralization: Dissolve 1.0 equivalent of 3-(prop-2-yn-1-yl)morpholine hydrochloride and 1.0 equivalent of the target azide in a 1:1 mixture of THF and H₂O (0.2 M final concentration). Add 1.5 equivalents of DIPEA.
-
Validation Check: Spot an aliquot on wet pH paper. A pH of ~8–9 confirms the HCl salt has been neutralized and the secondary amine is liberated.
-
-
Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 eq) and TBTA (0.10 eq) in a minimal volume of THF. Stir for 5 minutes until a homogenous blue solution forms.
-
Initiation: Add the Cu/TBTA complex to the main reaction vessel, followed immediately by freshly prepared aqueous sodium ascorbate (0.20 eq).
-
Reaction & Validation: Stir at room temperature for 2–4 hours.
-
Validation Check: Monitor via LC-MS or ¹H NMR. The disappearance of the terminal alkyne proton (~2.2 ppm) and the emergence of the triazole proton singlet (~7.5–8.5 ppm) confirm successful cycloaddition.
-
Protocol B: Bioconjugation to an Azide-Tagged Protein
Designed to prevent protein precipitation and oxidative damage.
-
Buffer Preparation: Exchange the azide-tagged protein into 100 mM HEPES buffer, pH 7.5. (Do not use PBS if high copper concentrations are needed, as phosphate can precipitate Cu(II)). Add 3-(prop-2-yn-1-yl)morpholine hydrochloride to a final concentration of 1 mM. The strong HEPES buffer will automatically neutralize the trace HCl.
-
Catalyst Pre-assembly (Critical Step): In a separate microcentrifuge tube, mix CuSO₄ (final reaction conc. 100 µM) with THPTA ligand (final reaction conc. 500 µM).
-
Causality: You must pre-mix the copper and ligand before adding the reducing agent. If ascorbate is added to unliganded Cu(II), the resulting free Cu(I) will rapidly generate hydroxyl radicals via Fenton-like chemistry, causing widespread protein degradation[2].
-
-
Reduction: Add sodium ascorbate (final reaction conc. 2.5 mM) to the Cu-THPTA complex.
-
Validation Check: The solution must immediately transition from bright blue to colorless or pale yellow, validating the reduction of Cu(II) to the active Cu(I) species.
-
-
Conjugation: Add the activated catalyst mixture to the protein/alkyne solution. Incubate at room temperature for 1 hour.
-
Validation & Cleanup: Quench the reaction with 5 mM EDTA to strip the copper.
-
Validation Check: Perform Intact Mass Spectrometry (ESI-TOF). A precise mass shift of +125.17 Da (the mass of the free morpholine alkyne base) confirms successful, single-site conjugation.
-
References
-
Beilstein Journal of Organic Chemistry. "Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition." beilstein-journals.org.[Link]
-
Current Protocols in Chemical Biology. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." nih.gov.[Link]
-
Chemical Society Reviews. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." nih.gov.[Link]
-
Current Protocols in Chemical Biology. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". jenabioscience.com.[Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 4. jenabioscience.com [jenabioscience.com]
Protocol for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne probes.
Application Note: Optimized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Alkyne Probes in Biological Systems
Introduction & Mechanistic Insights
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier bioorthogonal "click" chemistry reaction, enabling the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides[1][2]. In fields such as activity-based protein profiling (ABPP) and targeted drug development, alkyne probes are heavily favored over bulky fluorophores because their minimal steric footprint preserves the native biological activity and subcellular localization of the target molecule[3].
Mechanistically, CuAAC is driven by copper(I) catalysis. While early models proposed a mononuclear copper intermediate, state-of-the-art quantum chemical analyses and kinetic isolations have elucidated that the reaction proceeds via a dinuclear copper mechanism [4][5]. The coordination of a terminal alkyne to a
Caption: Dinuclear mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Critical Reagents & Causality (The "Why")
Executing CuAAC in complex biological matrices (e.g., cell lysates) requires strict control over the oxidation state of copper and the mitigation of reactive oxygen species (ROS). A protocol is only as robust as its reagent preparation.
-
Copper Source & Ligand (CuSO₄ + THPTA): Cu(I) is thermodynamically unstable in aqueous aerobic conditions and readily disproportionates or oxidizes to Cu(II)[6][7]. To stabilize Cu(I) and accelerate the reaction, a water-soluble accelerating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is essential[8]. THPTA acts as a sacrificial reductant and shields biomolecules from copper-mediated ROS degradation[8]. Causality: CuSO₄ and THPTA must be pre-mixed before addition to the biological sample. This ensures the copper is fully chelated, preventing free Cu(II) from precipitating proteins or inducing non-specific binding[9][10].
-
Reducing Agent (Sodium Ascorbate): Added last to the reaction mixture, sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ[8]. Causality: Initiating the reaction by adding ascorbate last ensures that Cu(I) is only generated when the protective THPTA ligand and both click partners are already present, preventing premature catalyst degradation[10].
-
Additive (Aminoguanidine): The oxidation of ascorbate generates dehydroascorbate, a reactive byproduct that can covalently modify arginine and lysine residues on proteins, leading to aggregation[8][10]. Causality: Aminoguanidine is added to intercept and quench dehydroascorbate, preserving the structural integrity of the protein scaffold[8][11].
Quantitative Reaction Parameters
The following table summarizes the optimized concentrations and molar ratios required for highly efficient CuAAC labeling in cell lysates.
| Reagent | Stock Concentration | Final Concentration | Molar Ratio (vs. Cu) | Purpose |
| Alkyne-Tagged Protein | Variable | 1 – 50 µM | N/A | Target biomolecule |
| Azide Reporter (e.g., Fluorophore) | 5 – 10 mM | 50 – 100 µM | N/A | Detection/Enrichment handle |
| CuSO₄ | 20 – 50 mM | 1 mM | 1x | Copper source |
| THPTA Ligand | 50 – 100 mM | 5 mM | 5x | Cu(I) stabilizer & ROS protector |
| Aminoguanidine | 100 mM | 5 mM | 5x | Dehydroascorbate scavenger |
| Sodium Ascorbate | 100 mM (Fresh) | 5 – 10 mM | 5x – 10x | Reducing agent |
Data synthesized from established bioconjugation protocols[6][8][9][12].
Step-by-Step Protocol: CuAAC Labeling of Cell Lysates
Self-Validating System: The order of reagent addition is the most critical failure point in CuAAC. This protocol structurally enforces the correct sequence to guarantee catalyst formation and prevent biomolecule degradation.
Caption: Step-by-step sequential workflow for CuAAC bioconjugation in cell lysates.
Methodology:
-
Sample Preparation: Dilute the alkyne-tagged cell lysate (typically 1–2 mg/mL protein) in a compatible buffer (e.g., PBS or HEPES, pH 7.4). Critical Note: Strictly avoid amine-based buffers like Tris, as they chelate copper and inhibit the formation of the active catalyst[9].
-
Reporter Addition: Add the Azide Reporter (e.g., Azide-Fluorophore or Azide-PEG-Biotin) to a final concentration of 50–100 µM. Vortex gently.
-
Catalyst Complexation (CRITICAL): In a separate microcentrifuge tube, pre-mix the CuSO₄ stock and THPTA stock to achieve a 1:5 molar ratio of Cu:THPTA[8][12]. Allow this mixture to incubate at room temperature for 3–5 minutes.
-
Catalyst Addition: Add the pre-mixed Cu-THPTA complex to the lysate mixture to achieve a final CuSO₄ concentration of 1 mM.
-
Scavenger Addition: Add Aminoguanidine to a final concentration of 5 mM.
-
Reaction Initiation: Prepare a fresh stock of Sodium Ascorbate (100 mM in LC-MS grade water). Add to the reaction mixture to a final concentration of 5–10 mM. Note: Ascorbate degrades rapidly in water; fresh preparation is non-negotiable for robust reduction of Cu(II) to Cu(I)[6][8].
-
Incubation: Cap the tube tightly to minimize oxygen exposure. Incubate at room temperature for 1 hour in the dark (if using fluorophores), preferably on a slow rotisserie (approx. 30 rpm)[8].
-
Downstream Processing: Quench the reaction by adding EDTA (10 mM final) to chelate the copper, or proceed directly to protein precipitation (e.g., Methanol/Chloroform extraction) to remove unreacted probes and catalyst before SDS-PAGE or LC-MS/MS analysis[6][9].
Troubleshooting & Optimization
-
Precipitation upon catalyst addition: This is almost always caused by adding CuSO₄ directly to the protein without pre-mixing with THPTA, or by using an excessively high copper concentration[10]. Always pre-complex the metal.
-
Low labeling efficiency: Ensure the sodium ascorbate is freshly prepared. Additionally, check for the presence of strong metal chelators (like EDTA or EGTA) in your lysis buffer; these will strip copper from the THPTA ligand and halt the reaction[9].
-
High background / Non-specific labeling: High concentrations of SDS (>1%) can unfold proteins and induce non-specific CuAAC chemistry[9]. Dilute the lysate or reduce the azide reporter concentration to enhance the signal-to-noise ratio.
References
-
[2] Organic Chemistry Portal. "Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)." Source: organic-chemistry.org. URL:[Link]
-
[12] Jena Bioscience. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Source: jenabioscience.com. URL:[Link]
-
[7] ACS Publications. "A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids." Chemical Reviews. Source: acs.org. URL:[Link]
-
[4] NIH / ChemPhysChem. "The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One." Source: nih.gov. URL:[Link]
-
[9] NIH / STAR Protocols. "Protocol for clickable photoaffinity labeling and quantitative chemical proteomics." Source: nih.gov. URL:[Link]
-
[5] Chemistry World. "Copper click chemistry mechanism unravelled." Source: chemistryworld.com. URL:[Link]
-
[8] NIH / PubMed Central. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Presolski et al. Source: nih.gov. URL:[Link]
-
[3] MDPI. "Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling." Source: mdpi.com. URL:[Link]
-
[10] Jena Bioscience / Angew Chem. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Source: jenabioscience.com. URL:[Link]
-
[11] Springer Protocols. "Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition." Source: springernature.com. URL:[Link]
Sources
- 1. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling | MDPI [mdpi.com]
- 4. The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistryworld.com [chemistryworld.com]
- 6. broadpharm.com [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 12. jenabioscience.com [jenabioscience.com]
Application Note: Step-by-Step Guide for Protein Labeling Using 3-(prop-2-yn-1-yl)morpholine Hydrochloride
Introduction and Mechanistic Rationale
Protein bioconjugation is a critical technique in proteomics, structural biology, and the development of targeted therapeutics (e.g., antibody-drug conjugates). Labeling proteins with functional probes requires highly specific methods that preserve native protein folding and biological function.
3-(prop-2-yn-1-yl)morpholine hydrochloride (CAS: 2375273-80-4) () has emerged as a highly effective bifunctional linker for this purpose. It features a secondary amine embedded within a morpholine ring, enabling stable amide conjugation, and a terminal propargyl group that serves as a bioorthogonal handle for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry ()[1].
Scientific Causality (E-E-A-T)
As a Senior Application Scientist, it is crucial to understand why these specific reagents and conditions are selected:
-
Linker Selection: Direct labeling with bulky, hydrophobic fluorophores can induce protein aggregation. Introducing a small alkyne handle first ensures high labeling density with minimal structural perturbation. Furthermore, while simple aliphatic alkynes (like propargylamine) decrease protein solubility, the oxygen heteroatom in the morpholine ring maintains aqueous solubility, preventing precipitation during conjugation.
-
Conjugation Chemistry: The secondary amine of the morpholine ring (pKa ~8.3) is an excellent nucleophile. By activating the target protein's aspartate and glutamate carboxyl groups with EDC and Sulfo-NHS, we create a semi-stable amine-reactive ester that readily forms a stable tertiary amide bond with the morpholine nitrogen.
-
CuAAC Click Chemistry: The CuAAC reaction is entirely bioorthogonal, meaning it will not cross-react with native biological functional groups ()[2]. To protect the protein from reactive oxygen species (ROS) generated by free copper, the water-soluble ligand THPTA is used to stabilize the catalytic Cu(I) state ()[3].
Experimental Workflows & Visualizations
Workflow for protein labeling using 3-(prop-2-yn-1-yl)morpholine and CuAAC.
Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Quantitative Data Summaries
Table 1: Reagent Stoichiometry for Carboxyl Amidation
| Component | Molar Equivalents | Final Concentration | Function |
| Target Protein | 1 eq. | 1 - 5 mg/mL | Substrate |
| EDC·HCl | 10 eq. | Variable | Carboxyl Activator |
| Sulfo-NHS | 25 eq. | Variable | Ester Stabilizer |
| 3-(prop-2-yn-1-yl)morpholine | 50 eq. | Variable | Alkyne Linker |
Table 2: Standardized CuAAC Reaction Conditions
| Reagent | Stock Concentration | Final Reaction Concentration | Purpose |
| Alkyne-Protein | Variable | 1 - 5 mg/mL | Labeled Substrate |
| Azide-Probe | 10 mM | 5 Molar Equivalents | Functional Tag |
| THPTA Ligand | 50 mM | 500 µM | Cu(I) Stabilizer |
| CuSO₄ | 10 mM | 100 µM | Catalyst Source |
| Sodium Ascorbate | 100 mM | 2.5 mM | Reducing Agent |
Experimental Protocols
Phase 1: Carboxyl Activation and Morpholine Amidation
This phase covalently attaches the morpholine alkyne to the protein's surface carboxyl groups.
-
Buffer Exchange: Dialyze the target protein into Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Causality: MES is a non-amine buffer that will not compete with the morpholine amine during conjugation. A slightly acidic pH (6.0) optimizes the half-life of the EDC activator.
-
-
Activation: Add EDC (10 molar eq.) and Sulfo-NHS (25 molar eq.) to the protein solution. Incubate for 15 minutes at room temperature.
-
Causality: Sulfo-NHS converts the highly unstable O-acylisourea intermediate formed by EDC into a semi-stable, amine-reactive Sulfo-NHS ester.
-
-
Amidation: Adjust the reaction pH to 8.0 using 1 M NaOH (or by adding 1/10th volume of 10X PBS, pH 8.5). Immediately add 3-(prop-2-yn-1-yl)morpholine hydrochloride (50 molar eq.). Incubate for 2 hours at room temperature with gentle agitation.
-
Causality: The morpholine hydrochloride salt must be neutralized. At pH 8.0, the secondary amine is sufficiently deprotonated to act as a nucleophile and attack the Sulfo-NHS ester.
-
-
Purification: Remove excess reagents and unreacted linker using a spin desalting column (e.g., Zeba™) equilibrated with Conjugation Buffer (0.1 M PBS, pH 7.4). The resulting product is your "Alkyne-Protein".
Phase 2: CuAAC Click Labeling
This phase attaches your desired functional probe (e.g., Azide-Fluorophore) to the Alkyne-Protein.
-
Catalyst Preparation: In a separate microcentrifuge tube, mix THPTA (50 mM stock) and CuSO₄ (10 mM stock) in a 5:1 volumetric ratio. Incubate for 5 minutes at room temperature.
-
Causality: Pre-complexing Cu(II) with THPTA prevents copper-induced protein precipitation and shields the protein from oxidative damage during the reduction step.
-
-
Reaction Assembly: To the Alkyne-Protein solution, sequentially add the following:
-
Azide-functionalized probe (5 molar eq.)
-
THPTA/CuSO₄ premix (to achieve a final Cu concentration of 100 µM)
-
Sodium Ascorbate (to achieve a final concentration of 2.5 mM). Add this last.
-
-
Initiation & Incubation: The addition of sodium ascorbate reduces Cu(II) to the catalytically active Cu(I), initiating the cycloaddition ()[3]. Incubate the mixture for 1 hour at room temperature in the dark.
-
Final Purification: Desalt the labeled protein using a spin column or dialysis to remove the unreacted azide probe and the copper catalyst complex. The protein is now ready for downstream assays.
References
-
MedChem 101. Click Chemistry Overview and Applications. MedChem 101 Educational Resources. Available at:[Link]
-
Jena Bioscience. CLICK-labeling of cellular metabolites. Jena Bioscience Protocols. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. Click Chemistry in Proteomic Investigations. PubMed Central. Available at:[Link]
Sources
Synthesis of heterocyclic compounds from 3-(prop-2-yn-1-yl)morpholine hydrochloride.
[label="1,4-Disubstituted\n1,
Figure 1: Catalytic cycle of CuAAC with 3-(prop-2-yn-1-yl)morpholine.
Protocol A: Synthesis of 1-Benzyl-4-(morpholin-3-ylmethyl)-1H-1,2,3-triazole
Self-Validating Design: This protocol utilizes an excess of base (DIPEA) to ensure both salt neutralization and alkyne deprotonation. The use of a
Reagents:
-
3-(prop-2-yn-1-yl)morpholine hydrochloride (1.0 mmol, 161.6 mg)
-
Benzyl azide (1.05 mmol, 140 mg)
-
CuSO₄·5H₂O (0.05 mmol, 12.5 mg)
-
Sodium ascorbate (0.10 mmol, 19.8 mg)
- -Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL)
- -BuOH / H₂O (1:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Preparation: In a 25 mL round-bottom flask, dissolve 3-(prop-2-yn-1-yl)morpholine hydrochloride (1.0 mmol) and benzyl azide (1.05 mmol) in 5 mL of
-BuOH. -
Neutralization: Add DIPEA (2.0 mmol) dropwise to the stirring solution. Validation check: The solution should remain clear; the excess base ensures the morpholine nitrogen is free and the environment is basic enough for acetylide formation.
-
Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol) and sodium ascorbate (0.10 mmol) in 5 mL of deionized H₂O. Validation check: The solution will transiently turn brown and then pale yellow/colorless, indicating the successful reduction of Cu(II) to the catalytically active Cu(I) species.
-
Cycloaddition: Transfer the aqueous catalyst mixture to the organic reaction flask. Stir vigorously at room temperature for 4–6 hours. Monitor via LC-MS or TLC (DCM:MeOH 9:1, ninhydrin stain active).
-
Workup: Once the alkyne is consumed, dilute the mixture with 15 mL of EtOAc and 10 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl acts as a chelating wash to strip copper ions from the product, shifting the aqueous layer to a distinct blue color [1].
-
Isolation: Extract the aqueous layer with EtOAc (2 × 15 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM) to yield the pure triazole.
Pathway B: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition
To generate isoxazoles, the alkyne is reacted with a nitrile oxide. Because nitrile oxides are highly reactive and prone to dimerization (forming furoxans), they must be generated in situ from an aldoxime using a chlorinating agent (N-chlorosuccinimide, NCS) and a mild base.
Experimental Workflow
Figure 2: Workflow for the 1,3-dipolar cycloaddition yielding isoxazoles.
Protocol B: Synthesis of 3-Phenyl-5-(morpholin-3-ylmethyl)isoxazole
Self-Validating Design: The slow addition of the base (Et₃N) is critical here. Rapid addition causes a spike in nitrile oxide concentration, leading to unwanted dimerization.
Reagents:
-
3-(prop-2-yn-1-yl)morpholine hydrochloride (1.0 mmol, 161.6 mg)
-
Benzaldoxime (1.2 mmol, 145 mg)
-
N-Chlorosuccinimide (NCS) (1.25 mmol, 167 mg)
-
Triethylamine (Et₃N) (2.5 mmol, 348 µL)
-
Anhydrous DMF (8 mL)
Step-by-Step Methodology:
-
Hydroximoyl Chloride Formation: Dissolve benzaldoxime (1.2 mmol) in anhydrous DMF (4 mL) in a 25 mL flask. Add NCS (1.25 mmol) in portions. Stir at room temperature for 1 hour. Validation check: The reaction is slightly exothermic; monitor for complete conversion of the oxime via TLC.
-
Alkyne Preparation: In a separate vial, dissolve 3-(prop-2-yn-1-yl)morpholine hydrochloride (1.0 mmol) in DMF (4 mL) and add Et₃N (1.2 mmol) to liberate the free base.
-
Cycloaddition: Add the alkyne solution to the hydroximoyl chloride mixture. Cool the flask to 0 °C.
-
In Situ Generation: Dissolve the remaining Et₃N (1.3 mmol) in 2 mL of DMF and add it to the reaction flask dropwise over 30 minutes via a syringe pump. Causality: This controls the release of the nitrile oxide, ensuring it reacts with the alkyne rather than dimerizing.
-
Completion: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench with water (20 mL) and extract with ethyl acetate (3 × 15 mL). Wash the organic layer extensively with LiCl (5% aqueous solution, 3 × 15 mL) to remove DMF.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via column chromatography (Hexanes:EtOAc gradient).
Quantitative Optimization Data
The following table summarizes the optimization of the CuAAC reaction (Protocol A), explicitly demonstrating the causality of base stoichiometry when utilizing the hydrochloride salt of the morpholine building block.
| Entry | Catalyst System (mol%) | Base (Equivalents) | Solvent System | Time (h) | Yield (%) | Observation / Mechanistic Note |
| 1 | CuSO₄ / NaAsc (5%) | None | 24 | < 10 | HCl salt protonates alkyne; prevents Cu-acetylide formation. | |
| 2 | CuSO₄ / NaAsc (5%) | DIPEA (1.0 eq) | 12 | 45 | Base consumed by HCl neutralization; insufficient basicity for cycle. | |
| 3 | CuSO₄ / NaAsc (5%) | DIPEA (2.0 eq) | 4 | 92 | Optimal. Full neutralization + excess for catalytic deprotonation. | |
| 4 | CuI (10%) | Et₃N (2.0 eq) | THF | 12 | 78 | Lower yield due to Cu(I) oxidation in organic solvent without ascorbate. |
| 5 | Cu(OAc)₂ / NaAsc (5%) | DIPEA (2.0 eq) | DMF/H₂O (4:1) | 4 | 88 | Viable alternative, but DMF requires rigorous aqueous workup. |
Table 1: Optimization of CuAAC conditions for 3-(prop-2-yn-1-yl)morpholine hydrochloride.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie International Edition. URL:[Link]
-
Amato, J., et al. (2021). "Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds." Molecules. URL:[Link][1]
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society. URL:[Link]
Sources
Introduction: The Ubiquity and Importance of the Morpholine Scaffold
An In-Depth Technical Guide to ¹H and ¹³C NMR Analysis of Morpholine-Containing Compounds
The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a privileged scaffold in modern medicinal chemistry and drug development.[1] Its unique physicochemical properties—including good water solubility, metabolic stability, and the ability to act as a hydrogen bond acceptor—make it a common feature in a vast array of biologically active molecules, from approved CNS drugs to novel therapeutic candidates.[1]
Given its prevalence, the precise and unambiguous structural characterization of morpholine-containing compounds is a critical task for researchers in drug discovery and development.[2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering unparalleled atomic-level insight into molecular structure, conformation, and dynamics.[3][4][5] This application note provides a comprehensive guide to the principles, protocols, and interpretation of ¹H and ¹³C NMR spectra for the analysis of morpholine derivatives, designed for both novice and experienced researchers.
Part 1: Fundamental NMR Characteristics of the Morpholine Ring
The power of NMR in analyzing morpholine derivatives stems from the distinct and predictable magnetic environments of its constituent protons and carbons. Understanding these fundamentals is the key to accurate spectral interpretation.
The Morpholine Conformation
At room temperature, the morpholine ring predominantly adopts a stable chair conformation to minimize steric and torsional strain.[6][7][8] This conformation results in two distinct orientations for the protons on each methylene carbon: axial (pointing perpendicular to the plane of the ring) and equatorial (pointing out from the plane of the ring). This distinction is fundamental to interpreting the resulting NMR spectra.
Caption: IUPAC numbering of the morpholine ring.
¹H NMR Spectral Features
The ¹H NMR spectrum of a morpholine derivative is characterized by two main regions corresponding to the methylene protons.
-
Protons Adjacent to Oxygen (H-2, H-6): The electronegative oxygen atom deshields the adjacent protons, causing them to resonate at a lower field (higher chemical shift). These typically appear in the range of δ 3.6-4.0 ppm .[7][9]
-
Protons Adjacent to Nitrogen (H-3, H-5): These protons are less deshielded than their H-2/H-6 counterparts and are found further upfield, generally in the region of δ 2.8-3.2 ppm .[9][10]
The substitution on the nitrogen atom significantly influences the chemical shifts of the H-3 and H-5 protons. Electron-withdrawing groups will shift these signals downfield, while electron-donating groups cause an upfield shift.[11][12]
Coupling Constants and Stereochemistry: The chair conformation leads to specific spatial relationships between protons, which can be elucidated through proton-proton (¹H-¹H) coupling constants (J-values). The magnitude of the three-bond coupling (³J) is dependent on the dihedral angle between the protons, as described by the Karplus equation.[6][13]
| Coupling Type | Typical Dihedral Angle (°) | Typical ³J Value (Hz) |
| Axial-Axial (Jₐₐ) | ~180 | 10 - 13 |
| Axial-Equatorial (Jₐₑ) | ~60 | 2 - 5 |
| Equatorial-Equatorial (Jₑₑ) | ~60 | 2 - 5 |
| Table 1: Typical vicinal proton-proton coupling constants in a chair conformation.[6] |
The observation of large J-values (10-13 Hz) is a strong indicator of an axial-axial relationship and confirms a rigid chair conformation.[6] The multiplets for morpholine protons often appear as complex patterns rather than simple triplets due to the molecule forming an AA'XX' spin system, where protons on opposite sides of the ring have slightly different magnetic environments.[10]
¹³C NMR Spectral Features
The proton-decoupled ¹³C NMR spectrum of unsubstituted morpholine is simple due to the molecule's symmetry, showing only two signals.
-
Carbons Adjacent to Oxygen (C-2, C-6): These carbons are deshielded by the oxygen and typically resonate in the range of δ 67-70 ppm .[14][15]
-
Carbons Adjacent to Nitrogen (C-3, C-5): These carbons appear further upfield, generally in the δ 45-50 ppm region.[7][14]
Substituents on the ring or the nitrogen will break this symmetry and lead to more complex spectra, with distinct signals for each carbon.[14] Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be invaluable for differentiating between CH₃, CH₂, and CH carbons in substituted morpholine derivatives.[11]
Part 2: Validated Experimental Protocols
Adherence to a robust and validated protocol is essential for acquiring high-quality, reproducible NMR data. This section outlines a step-by-step methodology for sample preparation and data acquisition.
Protocol: Sample Preparation
The goal of sample preparation is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter.
Materials:
-
Analyte (morpholine-containing compound)
-
High-quality 5 mm NMR tubes[16]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)[16]
-
Internal Standard (e.g., Tetramethylsilane - TMS)
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
-
Glass wool or syringe filter
Step-by-Step Procedure:
-
Weighing the Sample: Accurately weigh the required amount of the sample into a clean, dry vial. For a standard high-field spectrometer:
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[16][17]
-
Causality: Deuterated solvents are used to prevent a large, overwhelming solvent signal in the ¹H NMR spectrum. The deuterium nucleus provides the signal used by the spectrometer to "lock" the magnetic field, ensuring stability during the experiment.[16]
-
Field-Proven Insight: The choice of solvent can influence chemical shifts due to solute-solvent interactions.[18][19] Chloroform-d (CDCl₃) is a common first choice for many organic compounds. For more polar compounds, DMSO-d₆ or Methanol-d₄ may be necessary. It is crucial to be consistent with the solvent choice when comparing data across different samples.
-
-
Ensuring Complete Dissolution: Gently swirl or vortex the vial. If necessary, gentle warming or sonication can be used to ensure the sample is completely dissolved.[7][17]
-
Filtration and Transfer: This is a critical step for trustworthiness. Solid particulates in the NMR tube will severely degrade the magnetic field homogeneity (shimming), leading to broad, poorly resolved peaks.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol: NMR Data Acquisition
This protocol provides a general workflow for acquiring standard 1D spectra on a modern NMR spectrometer.
Caption: A typical workflow for NMR analysis of small molecules.
Step-by-Step Procedure:
-
Instrument Setup: Insert the NMR tube into the spinner and place it in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and optimize the magnetic field homogeneity by shimming.[17]
-
¹H NMR Acquisition:
-
Spectral Width (SW): Set an appropriate range to cover all expected proton signals (e.g., -2 to 12 ppm).[17]
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans is standard.[17]
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled pulse sequence to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.
-
Spectral Width (SW): Set a wide range to cover all expected carbon signals (e.g., 0 to 200 ppm).[17]
-
Number of Scans (NS): This will be significantly higher than for ¹H NMR due to the low natural abundance of the ¹³C isotope. A minimum of 1024 scans is common and may take several minutes to hours depending on the sample concentration.[17]
-
Relaxation Delay (D1): Use a longer delay of 2-5 seconds to allow for full carbon relaxation, which is important for quantitative analysis.[17]
-
Acquire the FID.
-
-
Data Processing: Process both FIDs using a Fourier Transform (FT), followed by phase and baseline correction to obtain the final, interpretable spectra.[17]
Part 3: Data Interpretation and Structural Elucidation
Interpreting the acquired spectra is a logical process of correlating the different NMR parameters to the molecular structure.
Caption: Relationship between NMR parameters and structural information.
A Systematic Approach to Analysis
-
Reference the Spectrum: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. For ¹³C, calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[21][22]
-
Assign Morpholine Protons: Identify the two characteristic multiplet regions for the morpholine ring (H-2/H-6 and H-3/H-5) based on their chemical shifts.
-
Integrate and Correlate: Use the integration values from the ¹H spectrum to determine the relative number of protons giving rise to each signal.
-
Analyze Coupling: Carefully measure the J-values within the multiplets. This provides crucial information on proton connectivity and the stereochemical relationships (e.g., axial vs. equatorial) within the ring.[23][24]
-
Assign Carbon Signals: Correlate the ¹³C signals with the protonated carbons. If available, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) are invaluable as they directly show which protons are attached to which carbons.[11][25][26] For more complex derivatives, HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range (2-3 bond) C-H correlations, piecing the entire molecular puzzle together.[25][27]
Summary of Typical Chemical Shifts
| Compound | Solvent | H-2, H-6 (ppm) | H-3, H-5 (ppm) | C-2, C-6 (ppm) | C-3, C-5 (ppm) |
| Morpholine | CDCl₃ | ~3.67 | ~2.86 | ~67.6 | ~46.2 |
| N-Methylmorpholine | CDCl₃ | ~3.65 | ~2.38 | ~67.1 | ~54.5 |
| N-Acetylmorpholine | CDCl₃ | ~3.65 | ~3.55 | ~66.8 | ~45.9 / ~41.5 |
| Table 2: Representative ¹H and ¹³C NMR data for morpholine and simple derivatives. Data compiled from multiple sources.[7][9][14][15] |
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable, information-rich techniques for the structural analysis of morpholine-containing compounds.[7] A systematic approach, beginning with careful sample preparation and followed by logical data acquisition and interpretation, allows for the detailed and unambiguous elucidation of chemical structures. By understanding the fundamental spectral characteristics of the morpholine ring—its chemical shifts, coupling patterns, and conformational behavior—researchers can confidently characterize novel molecules, a cornerstone activity in the field of drug discovery and development.
References
-
Duddeck, H., et al. (2005). ¹H and ¹³C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5. Available at: [Link]
-
Yathirajan, H. S., et al. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Spectroscopy Letters, 23(5). Available at: [Link]
-
C-CART NMR Facility. GOOD LAB PRACTICE-NMR. University of Georgia. Available at: [Link]
-
Jones, A. J., et al. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(8), 126-136. Available at: [Link]
-
Salman, S. R., et al. (1993). Conformational Flexibility of N-Formylmorpholine Studied Using Variable Temperature 13C NMR Spectroscopy. Magnetic Resonance in Chemistry, 31(8), 745-747. Available at: [Link]
-
Yathirajan, H. S., et al. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Available at: [Link]
-
Walsh Medical Media (2022). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Available at: [Link]
-
Ceraso, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2721-2747. Available at: [Link]
-
AZoOptics (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Available at: [Link]
-
Duddeck, H., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. ResearchGate. Available at: [Link]
-
Chakraborty, S., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 26(19), 5793. Available at: [Link]
-
Commercial, B. P. (2023). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. Available at: [Link]
-
Lavars, G. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Technology Networks. Available at: [Link]
-
Kumar, S., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Omega, 9(13), 15005-15012. Available at: [Link]
-
Lee, Y. J., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry A, 127(42), 8829-8837. Available at: [Link]
-
Li, Y., et al. (2023). Chemical shifts of 1 H (A) and 13 C (B) assigned to morpholine amine moiety... ResearchGate. Available at: [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
-
Reddit user discussion (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Available at: [Link]
-
ResearchGate. The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC... Available at: [Link]
-
Ismael, S., et al. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Egyptian Journal of Chemistry, 64(10), 5585-5593. Available at: [Link]
-
Wang, S., et al. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules, 24(18), 3369. Available at: [Link]
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available at: [Link]
-
Wikipedia. J-coupling. Available at: [Link]
-
Chemistry LibreTexts (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
-
University of Bristol (2017). How to Prepare and Run a NMR Sample. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor (2022). calculating & reporting coupling constants. YouTube. Available at: [Link]
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Application Note: Evaluation and Protocols for Morpholine Derivatives as Industrial Corrosion Inhibitors
Introduction & Mechanistic Overview
Morpholine (
The efficacy of morpholine derivatives stems from a dual-action mechanism:
-
Chemisorption via Heteroatoms: The lone electron pairs on the nitrogen and oxygen atoms of the morpholine ring act as electron donors. These electrons coordinate with the vacant d-orbitals of transition metals (e.g., iron in mild steel), forming a stable chemisorbed protective layer [2].
-
Hydrophobic Shielding: In derivatives like morpholine laurate or morpholine oleate, a long non-polar hydrocarbon tail forms a dense, hydrophobic barrier. This physical shield actively repels aqueous corrosive species, such as
, , and dissolved , preventing them from reaching the metal substrate [3].
Caption: Morpholine derivative adsorption and film-forming mechanism.
Quantitative Performance Benchmarks
The inhibition efficiency (IE%) of morpholine derivatives varies based on the functional groups attached, the corrosive medium, and the concentration. Table 1 summarizes the quantitative performance of various morpholine derivatives across different industrial environments based on recent empirical data.
| Inhibitor | Corrosive Medium | Concentration | Max Inhibition Efficiency (IE%) | Primary Mechanism |
| Morpholine Carbonate | Atmospheric (Thin Film) | VCI Application | > 85.0% | Chemisorption & Physisorption [2] |
| Morpholine Benzoate | Atmospheric (Thin Film) | VCI Application | > 85.0% | Chemisorption & Physisorption [2] |
| Morpholine Oleate | Acidic Media ( | Variable | High (Comparable to Ethanolamine) | Mixed-Type Film Formation [5] |
| Morpholine Methylene Phosphonic Acid | Oil Field Brine Water | 10 ppm | 94.8% – 98.2% | Scale & Corrosion Inhibition [6] |
| Morpholine-based Compound (i3) | 3.5 wt.% | 2.0 mM | 94.2% | Langmuir Adsorption Isotherm [4] |
| Morpholine-based Compound (i3) | 0.5 M | 2.0 mM | 99.7% | Langmuir Adsorption Isotherm [4] |
Standardized Experimental Protocols
To ensure trustworthy and reproducible data, the evaluation of a corrosion inhibitor must be a self-validating system . We employ a dual-pathway approach: Gravimetric Analysis provides a direct, empirical measurement of bulk corrosion over time, while Electrochemical Testing provides real-time mechanistic insights into the charge transfer processes. Concordance between these two methods validates the inhibitor's stability and efficacy.
Caption: Parallel workflow for gravimetric and electrochemical corrosion testing.
Protocol A: Gravimetric Analysis (Weight Loss Method)
Causality Check: Weight loss is the most fundamental indicator of corrosion. It integrates all localized and uniform corrosion events over the exposure period, serving as the ground truth for inhibition efficiency.
-
Coupon Preparation: Mechanically polish mild steel coupons (e.g., 2.5cm x 2.0cm x 0.1cm) using successive grades of silicon carbide paper (200 to 800 grit).
-
Causality: A standardized surface roughness ensures reproducible adsorption kinetics and eliminates artifacts caused by pre-existing oxidation [1].
-
-
Degreasing and Baseline Weighing: Wash the coupons with distilled water, degrease ultrasonically in acetone, dry completely, and weigh to an accuracy of ±0.1 mg (
). -
Immersion: Suspend the coupons in beakers containing the corrosive medium (e.g., 1M
or 3.5 wt% ) with and without the morpholine derivative at varying concentrations. Maintain a constant temperature (e.g., 25°C) using a thermostatic water bath for 24 to 72 hours. -
Post-Exposure Processing: Retrieve the coupons, vigorously brush to remove loose corrosion products, rinse with distilled water and acetone, dry, and reweigh (
). -
Data Calculation:
-
Weight Loss (
) = -
Corrosion Rate (
) = -
Inhibition Efficiency (
) =
-
Protocol B: Electrochemical Evaluation (PDP and EIS)
Causality Check: While weight loss gives bulk data, electrochemical methods reveal whether the inhibitor acts anodically (suppressing metal dissolution), cathodically (suppressing hydrogen evolution), or as a mixed-type inhibitor [5].
-
Cell Setup: Assemble a standard three-electrode cell using the metal sample as the working electrode (WE), a platinum mesh as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode (RE).
-
Open Circuit Potential (OCP): Immerse the WE in the test solution and monitor the OCP for 30–60 minutes until a steady state is reached.
-
Causality: Electrochemical measurements must be taken at equilibrium to prevent transient capacitive currents from skewing the Tafel slopes.
-
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (10 mV peak-to-peak) over a frequency range of 100 kHz to 10 mHz.
-
Extract the charge transfer resistance (
) from the diameter of the Nyquist plot semicircle. - .
-
-
Potentiodynamic Polarization (PDP): Scan the potential from -250 mV to +250 mV vs. OCP at a slow scan rate (1 mV/s).
-
Extrapolate the linear Tafel regions to determine the corrosion current density (
). - .
-
Data Interpretation & Self-Validation (E-E-A-T)
For a protocol to be considered a self-validating system, the
Furthermore, researchers must ensure that the adsorption behavior follows a recognized isotherm (e.g., the Langmuir adsorption isotherm). Plotting
References
-
Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel. MDPI.[Link]
-
Comparison of the inhibition effects of Morpholine-based inhibitors on plain carbon steel in 3.5 wt.% NaCl and 0.5 M H₂SO₄ environments: Experimental and theoretical. ResearchGate. [Link]
-
Corrosion Inhibition of Mild Steel using Morpholine Methylene Phosphonic Acid (MPA) in Oil Field Water. Sebha University Journal. [Link]
Application of morpholine derivatives in the development of CNS-active drugs.
Advanced Application Note: Morpholine Derivatives in CNS Drug Discovery
Rationale: The Morpholine Scaffold in Neurotherapeutics
In central nervous system (CNS) drug discovery, achieving a delicate balance between lipophilicity and molecular size is paramount for blood-brain barrier (BBB) penetration. As an application scientist, I frequently leverage the morpholine ring (tetrahydro-1,4-oxazine) as a privileged scaffold to solve these pharmacokinetic bottlenecks.
The strategic positioning of a weakly basic nitrogen atom opposite an oxygen atom provides a unique pKa value (~8.3) and a flexible chair-like conformation (1)[1]. This structural duality allows the molecule to participate in diverse lipophilic-hydrophilic interactions, significantly improving blood solubility while maintaining the precise lipophilicity required to cross the BBB (2)[2].
Furthermore, morpholine derivatives exhibit excellent metabolic stability. Cytochrome P450 enzymes (specifically CYP3A4) typically oxidize morpholine into non-toxic metabolites, ensuring optimal clearance profiles and prolonged bioavailability[1]. Because of these properties, morpholine is extensively utilized to design inhibitors targeting enzymes implicated in neurodegenerative diseases, such as monoamine oxidases (MAO-A/B) and cholinesterases (AChE/BChE) (3)[3].
Fig 1. Logical workflow of morpholine's structural advantages in CNS drug design.
Quantitative Data: Enzyme Inhibition Profiles
Recent structure-activity relationship (SAR) studies highlight the potency of morpholine-hybridized compounds. For instance, morpholine-based chalcones act as highly selective, reversible MAO-B inhibitors, while morpholine-quinoline derivatives show strong AChE inhibition by binding deep within the active-site gorge (4)[4].
| Compound Class | Derivative | Target Enzyme | IC₅₀ (µM) | Key Structural Feature |
| Morpholine-Chalcone | MO1 | MAO-B | 0.030 ± 0.002 | Unsubstituted phenyl B ring; highly selective for MAO-B[5] |
| Morpholine-Chalcone | MO5 | AChE | 6.1 ± 0.5 | Dual-acting; moderate AChE inhibition[5] |
| Morpholine-Chalcone | C14 | MAO-A | 7.91 ± 0.08 | Reversible MAO-A inhibition via π-π stacking[6] |
| Morpholine-Quinoline | 11g (n=2, R=H) | AChE | 1.94 ± 0.13 | Morpholine moiety enhances binding in active-site gorge[4] |
| Morpholine-Quinoline | 11h (n=2, R=2-Cl) | AChE | 2.56 ± 0.21 | Chlorinated derivative showing slight steric hindrance[4] |
Table 1. In vitro inhibitory activities of representative morpholine derivatives against CNS target enzymes.
Experimental Protocols
As an application scientist, I emphasize that protocols must not only measure activity but inherently validate the mechanism of action. The following workflows are designed with built-in causality and self-validation steps.
Protocol A: Self-Validating AChE/MAO-B Dual Inhibition Assay
Causality & Rationale: To accurately assess the therapeutic potential of morpholine derivatives, we must differentiate between reversible and irreversible inhibition. Irreversible inhibition can lead to severe side effects in CNS therapies (e.g., the "cheese effect" in older MAOIs). Therefore, this protocol incorporates a mandatory equilibrium dialysis step. If the compound is a reversible inhibitor, dialysis will remove the unbound inhibitor, shifting the equilibrium and restoring enzyme activity (5)[5].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 7.4) to mimic physiological conditions. Dissolve the morpholine derivative (e.g., MO1 or MO5) in DMSO. Crucial: Ensure final assay DMSO concentration is <1% to prevent solvent-induced enzyme denaturation.
-
Enzyme Pre-incubation: Mix 50 µL of the target enzyme (AChE or MAO-B, 0.5 U/mL) with 10 µL of the test compound. Incubate at 37°C for 15 minutes. Causality: Pre-incubation is critical for time-dependent reversible inhibitors to reach binding equilibrium within the enzyme's active-site gorge before substrate competition begins[5].
-
Substrate Addition:
-
For AChE: Add 10 µL of acetylthiocholine iodide (ATCI) and 10 µL of Ellman’s reagent (DTNB).
-
For MAO-B: Add 10 µL of tyramine or benzylamine substrate.
-
-
Kinetic Readout: Measure absorbance continuously for 10 minutes using a microplate reader (412 nm for AChE via Ellman's method; 315 nm for MAO-B). Calculate initial IC₅₀ values.
-
Self-Validation (Reversibility Dialysis):
-
Take the pre-incubated enzyme-inhibitor complex (at a concentration equal to 10× the IC₅₀) and place it into a micro-dialysis cassette (10 kDa MWCO).
-
Dialyze against 1 L of the assay buffer at 4°C for 24 hours (with two buffer exchanges).
-
Validation Check: Re-assay the dialyzed enzyme. A recovery of >80% enzymatic activity confirms that the morpholine derivative is a reversible inhibitor, validating the safety profile of the drug candidate[5],[6].
-
Fig 2. Self-validating enzymatic assay workflow confirming reversible inhibition.
Protocol B: PAMPA-BBB Permeability Assay
Causality & Rationale: The primary reason for incorporating a morpholine ring is to enhance BBB permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, cell-free model to validate this. To make this a self-validating system, we co-incubate the test compounds with Lucifer Yellow (LY), a fluorescent marker that cannot cross intact lipid membranes. If LY is detected in the acceptor well, the membrane is compromised, and the data for the morpholine derivative is automatically invalidated.
Step-by-Step Methodology:
-
Membrane Preparation: Coat the porous filter of a 96-well donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane). Causality: Brain lipid extract provides a biomimetic lipid bilayer specific to the CNS environment.
-
Donor Solution: Dilute the morpholine derivatives to 50 µM in PBS (pH 7.4). Add Lucifer Yellow to a final concentration of 100 µM in the same solution.
-
Assay Assembly: Add 150 µL of the donor solution to the donor plate. Add 300 µL of pure PBS to the acceptor plate. Carefully place the donor plate into the acceptor plate, creating a sandwich.
-
Incubation: Incubate the assembly at room temperature for 18 hours in a humidity chamber to prevent evaporation.
-
Quantification & Validation:
-
Separate the plates. Measure the concentration of the morpholine derivative in both wells using LC-MS/MS.
-
Validation Check: Read the acceptor well for LY fluorescence (Ex 428 nm / Em 536 nm). If fluorescence exceeds background levels, discard the well's data as a membrane failure.
-
Calculate the effective permeability (
). A cm/s confirms that the morpholine modification successfully imparted BBB permeability[7].
-
References
-
Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC (NIH). 1
-
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Publishing.2
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - Taylor & Francis. 3
-
Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC (NIH). 5
-
Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression - MDPI. 6
-
Application Notes and Protocols: Designing Morpholine Derivatives as Cholinesterase Inhibitors - Benchchem.4
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00100A [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression | MDPI [mdpi.com]
- 7. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-(Prop-2-yn-1-yl)morpholine Hydrochloride Synthesis
Welcome to the Application Scientist Troubleshooting Portal. Synthesizing 3-substituted morpholines—specifically those bearing a terminal propargyl group—requires precise control over N-acyliminium ion intermediates. Minor deviations in nucleophile selection or workup conditions can lead to regiochemical scrambling (allene vs. alkyne formation), over-reduction, or product degradation.
This guide provides field-proven methodologies, mechanistic troubleshooting, and validated protocols to ensure high-yield, regioselective synthesis of 3-(prop-2-yn-1-yl)morpholine hydrochloride.
Mechanistic Workflow
The synthesis relies on a three-stage sequence: partial reduction of a protected lactam, Lewis acid-mediated generation of an N-acyliminium ion, and stereoelectronically controlled nucleophilic trapping.
Synthetic workflow for 3-(prop-2-yn-1-yl)morpholine hydrochloride via N-acyliminium intermediate.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality for specific temperature and reagent choices is embedded within the steps to ensure reproducibility.
Step 1: Synthesis of tert-butyl 3-hydroxymorpholine-4-carboxylate (Hemiaminal)
-
Reaction: Dissolve N-Boc-3-morpholinone (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere. Cool the flask to a strict internal temperature of -78 °C.
-
Reduction: Add DIBAL-H (1.0 M in DCM, 1.2 eq) dropwise via syringe pump over 30 minutes. Causality: Exceeding -70 °C will cause over-reduction to the ring-opened amino alcohol or fully saturated morpholine.
-
Quench & Workup: After 2 hours at -78 °C, quench the reaction cold by adding methanol (2.0 eq). Warm to 0 °C, then add an equal volume of saturated aqueous Rochelle's salt (potassium sodium tartrate).
-
Phase Separation: Stir vigorously at room temperature for 2–4 hours until two distinct, clear layers form. Causality: This breaks down the stubborn aluminum emulsion, preventing product entrapment in the aqueous layer. Extract with DCM, dry over Na₂SO₄, and concentrate.
Step 2: Regioselective Propargylation (Barbier-Type Addition)
-
Organometallic Generation: In a dry flask under N₂, suspend activated Zinc dust (2.0 eq) in anhydrous THF. Add propargyl bromide (80% in toluene, 2.0 eq) dropwise. Stir at room temperature for 1 hour to form the allenylzinc intermediate[1].
-
Iminium Formation: In a separate flask, dissolve the hemiaminal from Step 1 (1.0 eq) in anhydrous DCM and cool to -78 °C. Add BF₃·OEt₂ (1.2 eq) dropwise to generate the N-acyliminium ion.
-
Coupling: Transfer the allenylzinc solution dropwise into the iminium solution at -78 °C. Slowly warm the mixture to room temperature and stir for 4 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry, and purify via silica gel chromatography to isolate the N-Boc-protected alkyne.
Step 3: Deprotection and Salt Formation
-
Deprotection: Dissolve the purified N-Boc-3-(prop-2-yn-1-yl)morpholine in anhydrous DCM (0.5 M). Add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 2 hours.
-
Precipitation: Do not evaporate the reaction to dryness. Concentrate the mixture to 20% of its original volume under reduced pressure.
-
Isolation: While stirring vigorously, add cold methyl tert-butyl ether (MTBE) dropwise as an anti-solvent. The hydrochloride salt will precipitate as a white powder. Filter rapidly under a nitrogen stream and dry under high vacuum.
Troubleshooting & FAQs
Q: My LC-MS shows the correct mass, but NMR indicates an allene (-CH=C=CH₂) instead of a terminal alkyne (-CH₂-C≡CH). What happened? A: This is the most critical regioselectivity pitfall in N-acyliminium chemistry. If you used propargyltrimethylsilane (TMS-propargyl) as your nucleophile, the reaction proceeds via an SE2' mechanism. The N-acyliminium ion attacks the γ-carbon of the propargylsilane, resulting in a rearrangement that exclusively yields an allenyllactam or allenylmorpholine[2].
Solution: To obtain the target propargyl group, you must use an allenyl-metal nucleophile. We recommend generating an allenylzinc species in situ using propargyl bromide and zinc dust[1]. The SE2' attack on the allenylzinc intermediate cleanly yields the desired terminal alkyne. Alternatively, allenyltributylstannane can be used[3], though tin reagents present higher toxicity.
Logical relationship dictating regioselectivity in N-acyliminium ion trapping via SE2' mechanisms.
Q: The final 3-(prop-2-yn-1-yl)morpholine hydrochloride isolates as a hygroscopic, sticky gum instead of a powder. How do I fix this? A: Morpholine hydrochlorides are highly polar and prone to trapping solvents or absorbing atmospheric moisture. Using aqueous HCl (like concentrated hydrochloric acid) or evaporating the final reaction mixture directly to dryness on a rotary evaporator will almost always yield a gummy residue. Solution: Strictly utilize anhydrous conditions for deprotection (e.g., 4M HCl in dioxane). The use of cold MTBE or diethyl ether as an anti-solvent (as outlined in Step 3) forces the salt out of solution into a crystalline lattice, preventing it from crashing out as an oil.
Quantitative Data: Nucleophile Regioselectivity
To assist in reagent selection, the following table summarizes the expected regiochemical outcomes when trapping the N-Boc-morpholine N-acyliminium ion with various alkynyl/allenyl nucleophiles.
| Nucleophile Reagent | Catalyst / Promoter | Major Product Isomer | Expected Yield | Mechanistic Rationale |
| Propargyltrimethylsilane | BF₃·OEt₂ | Allene | 65–80% | SE2' attack at the γ-carbon of the propargyl silane[2]. |
| Allenyltributylstannane | BF₃·OEt₂ | Alkyne (Propargyl) | 80–85% | SE2' attack at the γ-carbon of the allenyl metal[3]. |
| Propargyl bromide + Zn | Zn(OTf)₂ or None | Alkyne (Propargyl) | 70–90% | In situ formation of allenylzinc, followed by SE2' attack[1]. |
References
-
UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam. Palladium-Catalyzed Cyclization Reactions of Allene and Acetylene-Substituted Lactams. (Details the regioselective formation of allenyllactams from propargyltrimethylsilane).2
-
Organic Letters - ACS Publications. Zn-Alkynylide Additions to Acyl Iminiums. (Validates the Barbier-type addition of propargyl bromide and zinc to N-acyliminium ions). 1
-
Tetrahedron Letters - ResearchGate. Advances in C-Alkynylation of Sugars and its Application in Organic Synthesis. (Demonstrates the synthesis of propargyl derivatives using allenyltributylstannane). 3
Sources
Technical Support Center: Troubleshooting Low Yields in Protein Labeling with Alkyne Reagents
Welcome to the Technical Support Center for protein labeling with alkyne reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the chemical modification of proteins with alkyne-containing reagents. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to help you achieve optimal labeling efficiency and reproducible results.
I. Fundamental Principles of Alkyne Labeling via Amine-Reactive Chemistry
The most common strategy for introducing an alkyne group onto a protein is through the use of an N-hydroxysuccinimide (NHS) ester functionalized with an alkyne moiety.[1][2] This method primarily targets the primary amines on the protein surface, namely the ε-amino group of lysine residues and the N-terminal α-amino group.[3]
The Chemistry of NHS-Alkyne Labeling
The reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[4] The efficiency of this reaction is highly dependent on several factors, most notably the pH of the reaction buffer.
Caption: Mechanism of protein labeling with an Alkyne-NHS ester.
II. Troubleshooting Guide: Low Labeling Efficiency
This section addresses the most common issue in protein-alkyne conjugation: low or no labeling. Each question is designed to walk you through a logical troubleshooting process.
Question 1: My protein shows little to no labeling with the alkyne-NHS ester. What are the likely causes?
Low labeling efficiency can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic evaluation of each parameter is crucial for identifying the root cause.
A. Suboptimal Reaction pH
The pH of the reaction buffer is a critical determinant of labeling efficiency.[5] The reaction between an NHS ester and a primary amine is optimal within a pH range of 7.2 to 8.5.[5][6]
-
At pH values below 7.2: The primary amines on the protein are predominantly protonated (-NH3+), rendering them poor nucleophiles and significantly slowing down the labeling reaction.[1][6]
-
At pH values above 8.5: While the deprotonated amines are more reactive, the competing reaction of NHS ester hydrolysis also accelerates dramatically.[1][5] This hydrolysis reaction renders the NHS ester inactive, as it converts the ester to an unreactive carboxylic acid.[7]
Troubleshooting Steps:
-
Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. A pH of 8.3-8.5 is often cited as optimal.[1][6]
-
Use Amine-Free Buffers: Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the NHS ester, thereby reducing labeling efficiency.[8] It is highly recommended to use amine-free buffers like phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[2]
-
Freshly Prepare Buffers: Always use freshly prepared buffers to ensure the pH is accurate and to avoid any potential contaminants.
B. Hydrolysis of the Alkyne-NHS Ester
NHS esters are moisture-sensitive and can readily hydrolyze in aqueous solutions.[7][8]
Troubleshooting Steps:
-
Proper Reagent Handling: Alkyne-NHS esters should be stored at -20°C with a desiccant.[8] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[8]
-
Prepare Stock Solutions Immediately Before Use: Do not prepare and store stock solutions of the alkyne-NHS ester.[8] Dissolve the reagent in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before adding it to the protein solution.[2]
-
Use High-Quality Solvents: If using DMF, ensure it is amine-free, as degraded DMF can contain dimethylamine, which will react with the NHS ester.[1][9]
C. Insufficient Molar Excess of Alkyne Reagent
To drive the reaction towards efficient labeling, a molar excess of the alkyne-NHS ester over the protein is typically required.
Troubleshooting Steps:
-
Optimize Molar Ratio: A 10- to 20-fold molar excess of the NHS ester is a common starting point.[7] However, the optimal ratio can vary depending on the protein's reactivity and the number of accessible lysine residues.[2] Perform a titration experiment to determine the optimal molar excess for your specific protein.
D. Presence of Competing Nucleophiles
As mentioned, any primary amine-containing molecules in your buffer will compete with the protein for labeling.
Troubleshooting Steps:
-
Buffer Exchange: If your protein is in a buffer containing Tris or other primary amines, perform a buffer exchange into an amine-free buffer (e.g., PBS) using dialysis or a desalting column before starting the labeling reaction.[8]
Question 2: My protein precipitates during or after the labeling reaction. How can I prevent this?
Protein precipitation is a common issue that can arise from several factors, including over-labeling and the hydrophobicity of the alkyne reagent.[5][10]
A. Over-labeling
Excessive modification of a protein's surface lysine residues can alter its net charge and pI, leading to a loss of solubility and aggregation.[5][11]
Troubleshooting Steps:
-
Reduce Molar Excess of NHS Ester: Decrease the molar ratio of the alkyne-NHS ester to the protein.[5]
-
Decrease Reaction Time: Perform a time-course experiment to find the optimal incubation time that achieves sufficient labeling without causing precipitation.[5]
B. Hydrophobicity of the Alkyne Reagent
The addition of hydrophobic alkyne groups to the protein surface can increase its propensity to aggregate.[10]
Troubleshooting Steps:
-
Choose a More Hydrophilic Reagent: If available, select an alkyne reagent with a more hydrophilic linker, such as one containing a polyethylene glycol (PEG) spacer.[5]
-
Optimize Buffer Conditions: Adding stabilizing excipients to your buffer, such as glycerol (up to 10%) or arginine (0.2-0.4 M), can help to prevent aggregation.[12]
-
Lower Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[10][13] Try performing the labeling reaction at a lower protein concentration.
| Parameter | Recommendation | Rationale | Reference(s) |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine reactivity and NHS ester stability. | [1][5][6] |
| Buffer | Amine-free (e.g., PBS, Sodium Bicarbonate) | Prevents competition for the labeling reagent. | [2][8] |
| Alkyne-NHS Ester Molar Excess | 10-20 fold (empirically determined) | Drives the reaction to completion. | [7] |
| Protein Concentration | 1-10 mg/mL | A balance between reaction kinetics and solubility. | [2][5] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Ensures the reagent is fully dissolved before addition. | [2][8] |
| Reaction Time | 30 min (RT) to 2 hours (on ice) | Can be optimized to control the degree of labeling. | [3] |
Question 3: How can I confirm that my protein is successfully labeled with the alkyne group?
Confirming successful labeling is a critical step before proceeding with downstream applications like click chemistry.
A. Mass Spectrometry (MS)
Mass spectrometry is the most direct and definitive method for confirming labeling.[5] By comparing the mass of the labeled protein to the unlabeled protein, you can determine the number of alkyne groups that have been incorporated.
B. Click Chemistry Followed by Gel Electrophoresis
The incorporated alkyne group can be reacted with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[14][15] The labeled protein can then be visualized by in-gel fluorescence or by Western blot using a streptavidin conjugate.[16]
Caption: General workflow for protein labeling and subsequent click chemistry.
III. Experimental Protocols
General Protocol for Protein Labeling with Alkyne-NHS Ester
This protocol provides a general guideline. Optimization may be required for your specific protein and alkyne reagent.
-
Protein Preparation:
-
Alkyne-NHS Ester Preparation:
-
Labeling Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
-
-
Purification:
IV. Frequently Asked Questions (FAQs)
Q1: Can I use Tris buffer for my labeling reaction? A1: It is not recommended to use Tris buffer as it contains a primary amine that will compete with your protein for the NHS ester, leading to lower labeling efficiency.[8] Use amine-free buffers such as PBS or sodium bicarbonate.[2]
Q2: My alkyne-NHS ester is poorly soluble in aqueous buffer. What should I do? A2: Alkyne-NHS esters are often hydrophobic. They should first be dissolved in a small amount of a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous protein solution.[1][8]
Q3: How do I determine the degree of labeling (DOL)? A3: The degree of labeling can be determined by mass spectrometry, which will show the mass shift corresponding to the number of alkyne groups added.[5] If you perform a subsequent click reaction with a chromophore-containing azide, you can use UV-Vis spectroscopy to calculate the DOL using the Beer-Lambert law, though this is an indirect measurement.[7]
Q4: Can the alkyne group affect my protein's function? A4: The labeling of lysine residues is generally random.[2] If a critical lysine residue in the active site or a binding interface is modified, it could potentially affect the protein's function. To minimize this risk, it is advisable to use the lowest molar excess of the alkyne reagent that provides sufficient labeling.[2]
V. References
-
Glen Research. (2021). Glen Report 33.1: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Kaur, K., et al. (2018). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. Scientific Reports, 8(1), 1-13.
-
Dempsey, D. R., et al. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. STAR protocols, 1(3), 100181.
-
Ward, C. C., et al. (2017). NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots. ACS chemical biology, 12(7), 1829–1837.
-
Wang, Z., et al. (2012). Quantification of Proteins by Functionalized Gold Nanoparticles Using Click Chemistry. Analytical chemistry, 84(10), 4611–4615.
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature chemical biology, 1(1), 13–21.
-
ResearchGate. (n.d.). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells | Request PDF. Retrieved from [Link]
-
Liu, J., et al. (2012). Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin. Proceedings of the National Academy of Sciences, 109(2), 413-418.
-
BioPharmaSpec. (2026, January 20). How to Prevent Protein Aggregation: Insights and Strategies. Retrieved from [Link]
-
Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Current Protocols. (2019). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting. Retrieved from [Link]
-
Dieterich, D. C., et al. (2007). Purification of AHA-labeled proteins after azide-alkyne ligation with a biotin-FLAG-alkyne tag. Nature protocols, 2(3), 532-540.
-
Fidabio. (n.d.). Why is my protein sample aggregating?. Retrieved from [Link]
-
Dieterich, D. C., & Schuman, E. M. (2013). BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes. In Neuronal Signal Transduction (pp. 15-30). Humana Press.
-
Waske, P. A., et al. (2009). A cleavable azide resin for direct click chemistry mediated enrichment of alkyne-labeled proteins. Chemical Communications, (34), 5144-5146.
-
Peeler, J. C., et al. (2013). Utilization of alkyne bioconjugations to modulate protein function. Bioorganic & medicinal chemistry letters, 23(19), 5369–5372.
-
deGruyter. (2020). Chemical modification of proteins – challenges and trends in the start of the 2020s. Reviews in Chemical Engineering, 36(5), 589-613.
-
Medzihradszky, K. F., & Chalkley, R. J. (2015). Common errors in mass spectrometry-based analysis of post-translational modifications. Molecular & cellular proteomics, 14(3), 483–490.
-
ResearchGate. (2013, September 14). How to avoid protein aggregation during protein concentration?. Retrieved from [Link]
-
ACS Publications. (2025, August 29). Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents. Retrieved from [Link]
-
Taylor & Francis Online. (2025, August 6). Analysis of protein carbonylation--pitfalls and promise in commonly used methods. Retrieved from [Link]
-
MDPI. (2025, November 7). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. Retrieved from [Link]
-
SciSpace. (2022, August 23). Analysis of protein carbonylation — pitfalls and promise in commonly used methods. Retrieved from [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. glenresearch.com [glenresearch.com]
- 3. goldbio.com [goldbio.com]
- 4. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. interchim.fr [interchim.fr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Strategies to improve the solubility of alkyne probes in aqueous buffers.
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for alkyne probe applications. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of alkyne probes in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific principles to help you make informed decisions and achieve robust, reproducible results in your experiments.
Part 1: Troubleshooting Guide - "My Alkyne Probe Won't Dissolve!"
This section addresses the immediate challenges faced when an alkyne probe fails to dissolve during experimental setup.
Q1: I've added my alkyne probe to my aqueous buffer, but I see precipitate or cloudiness. What are the first things I should do?
A: This is a very common issue, as many alkyne probes possess hydrophobic structures necessary for interacting with their biological targets but detrimental to aqueous solubility[1][2]. Before resorting to more complex formulation changes, attempt these initial physical methods:
-
Vortexing: Agitate the solution vigorously for 1-2 minutes. This provides mechanical energy to break apart small aggregates of the probe.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. The high-frequency sound waves create cavitation, which is highly effective at disrupting intermolecular forces and dispersing particles. For stubborn aggregates, a probe sonicator can be used sparingly, but be cautious of potential heat generation.
-
Gentle Warming: Warm the solution to 37°C. This increases the kinetic energy of both the solvent and solute molecules, which can significantly improve the dissolution rate. However, be mindful of the thermal stability of your probe and other buffer components. Do not use this method if your experiment contains temperature-sensitive proteins.
Expert Insight: Often, what appears to be a "dissolved" probe may be a colloidal suspension of nanoparticles. A simple way to check is to shine a laser pointer through the solution (the Tyndall effect). If the beam is visible, it indicates the presence of suspended particles, and further solubilization strategies are necessary. True solutions will not scatter the light.
Q2: I prepared a high-concentration stock in DMSO, but it precipitates when I dilute it into my aqueous buffer. Why is this happening and how can I fix it?
A: This phenomenon is known as "crashing out." Your probe is soluble in the 100% organic solvent but becomes insoluble when the polarity of the solvent dramatically increases upon dilution into the aqueous buffer. The key is to avoid creating pockets of high probe concentration in a now-unfavorable solvent environment.
The Cause: When a drop of the concentrated DMSO stock enters the aqueous buffer, the DMSO rapidly diffuses away, leaving the hydrophobic probe molecules to aggregate and precipitate before they can properly disperse.
The Solution: The Dilution Vortex Method
This protocol minimizes precipitation by ensuring rapid dispersal at the point of addition.
| Step | Action | Rationale |
| 1 | Place your final volume of aqueous buffer in an appropriately sized conical tube. | This allows for vigorous mixing without splashing. |
| 2 | Begin vigorously vortexing the aqueous buffer to create a deep vortex. | This generates high turbulence and maximizes the surface area for mixing. |
| 3 | While the buffer is still vortexing, slowly dispense the required volume of your concentrated probe stock directly into the side of the vortex. | Adding the stock into the turbulent flow ensures immediate and rapid dispersion, preventing the local concentration from exceeding the solubility limit. |
| 4 | Continue vortexing for an additional 30-60 seconds after adding the stock. | This ensures the probe is homogeneously distributed throughout the buffer. |
| 5 | Visually inspect the solution for any signs of precipitation or cloudiness. | If the solution remains clear, you have successfully prepared your working solution. |
Part 2: Formulation Strategies for Enhanced Solubility
If physical methods are insufficient, modifying the composition of your buffer is the next logical step. These formulation strategies aim to make the aqueous environment more hospitable to your hydrophobic probe.
Q3: What are co-solvents, and how do I choose the right one for my experiment?
A: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solution. This polarity reduction makes the environment more favorable for dissolving nonpolar or hydrophobic solutes like many alkyne probes[3][4][5].
The choice of co-solvent depends on the specific requirements of your assay, particularly cellular toxicity and potential interference with biological interactions.
| Co-Solvent | Typical Final Conc. | Pros | Cons |
| DMSO | < 1% (v/v) | Excellent solubilizing power for a wide range of compounds. | Can be toxic to cells at >1%, alters membrane permeability, and may interfere with some enzymatic assays[6][7][8]. |
| Ethanol (EtOH) | 1-5% (v/v) | Less toxic than DMSO, generally well-tolerated by cells in this range. | Can cause protein denaturation at higher concentrations. |
| Polyethylene Glycol (PEG) | 1-10% (v/v) | Low toxicity, non-immunogenic, and effective at increasing solubility[9]. | Can increase the viscosity of the solution. |
Expert Insight: Always include a "vehicle control" in your experiments. This is a control group treated with the same concentration of co-solvent as your experimental group but without the alkyne probe. This crucial step allows you to distinguish the effects of the probe from the effects of the solvent itself.
Q4: I'm concerned about the biological effects of co-solvents. What are the alternatives?
A: For sensitive applications like live-cell imaging or in vivo studies, minimizing organic co-solvents is critical. Cyclodextrins are an excellent and widely used alternative[10][11].
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. They have a hydrophilic exterior, which makes them highly water-soluble, and a hydrophobic (lipophilic) interior cavity[12][]. Your hydrophobic alkyne probe can partition into this cavity, forming a water-soluble "inclusion complex" that can be readily delivered in an aqueous buffer[12][].
Caption: PEGylation increases probe solubility by creating a hydrophilic hydration shell.
-
Introduction of Charged Moieties: Incorporating ionizable functional groups, such as sulfonates (-SO₃⁻) or carboxylates (-COO⁻), is a powerful strategy. At physiological pH, these groups are deprotonated and carry a negative charge, leading to excellent water solubility.[14][15][16] This approach has been successfully used to create highly water-soluble fullerene derivatives and fluorescent probes.[14][15]
Part 4: Workflow and Frequently Asked Questions (FAQs)
Workflow for Addressing Solubility Issues
This decision tree provides a logical path for troubleshooting and solving probe solubility challenges.
Caption: Decision workflow for improving alkyne probe solubility.
Frequently Asked Questions
-
Q6: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
-
A: While this is cell-line dependent, a general rule of thumb is to keep the final DMSO concentration below 0.5% (v/v), and absolutely no higher than 1%. Concentrations above this can cause cytotoxicity, induce differentiation, alter gene expression, and increase membrane permeability, which can lead to experimental artifacts.[6][8] Always run a vehicle control to confirm that the observed effects are not due to the DMSO itself.
-
-
Q7: My probe seems to dissolve, but I'm not getting any signal in my click chemistry reaction. Could solubility still be the issue?
-
A: Yes. This is a critical point. A visually clear solution may still contain nanoscale aggregates of your probe. In these aggregates, the alkyne functional group can be buried within the hydrophobic core, making it inaccessible to the azide-containing detection reagent. This is a classic example of why ensuring true molecular dissolution with agents like cyclodextrins or PEGylation is essential for robust and quantitative labeling.
-
-
Q8: Can I use surfactants like Triton X-100 or SDS to dissolve my probe?
-
A: While surfactants are powerful solubilizing agents, they should be used with extreme caution in biological experiments. They are designed to disrupt membranes and denature proteins. Unless your protocol specifically involves cell lysis, using surfactants will likely compromise the integrity of your biological sample and lead to non-specific labeling and other artifacts. Their use is generally discouraged for live-cell or in-situ experiments.
-
References
-
Alkyne PEG, mPEG-ALK. Nanocs. [Link]
-
Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect | Request PDF. ResearchGate. [Link]
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Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed. [Link]
-
Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers. AxisPharm. [Link]
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Effect of DMSO on assay performance. Binding experiments were performed... ResearchGate. [Link]
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Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. ACS Omega. [Link]
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Synthesis of Alkyl Sulfonated Fullerenes Without Catalyst: Improved Water Solubility by the Sulfonate Groups. PubMed. [Link]
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Effect of DMSO on Structural Properties of DMPC and DPPC Liposome Suspensions. MDPI. [Link]
-
What effects does DMSO have on cell assays? Quora. [Link]
-
The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. [Link]
-
Synthesis and conjugation strategies of alkyne-functionalized PEG. ResearchGate. [Link]
-
Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. PubMed. [Link]
-
Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. [Link]
-
Activated alkyne-enabled turn-on click bioconjugation with cascade signal amplification for ultrafast and high-throughput antibiotic screening. Science Advances. [Link]
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A novel fluorescent probe of alkyne compounds for putrescine detection based on click reaction. RSC Publishing. [Link]
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PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. LinkedIn. [Link]
-
A Fluorogenic Probe for the Copper(I)-Catalyzed Azide−Alkyne Ligation Reaction: Modulation of the Fluorescence Emission via 3(n,π*). ACS Publications. [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
A novel fluorescent probe of alkyne compounds for putrescine detection based on click reaction. PubMed. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Applied Sciences. [Link]
-
How can cyclodextrins enhance solubility? LinkedIn. [Link]
-
Utilization of alkyne bioconjugations to modulate protein function. RSC Chemical Biology. [Link]
-
Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes. Chemistry – A European Journal. [Link]
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Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking. bioRxiv. [Link]
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Evaluation of the Use of the Solvent Dimethyl Sulfoxide in Chemiluminescent Studies. ResearchGate. [Link]
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An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. Asian Journal of Pharmaceutics. [Link]
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On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Cell Chemical Biology. [Link]
-
Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
-
Synthesis of alkyne probes with Lysine as selectivity enhancing moiety... ResearchGate. [Link]
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Solubility enhancement techniques: A comprehensive review. ResearchGate. [Link]
-
Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS One. [Link]
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Synthesis and characterization of water-soluble C 60 –peptide conjugates. Beilstein Journal of Organic Chemistry. [Link]
-
Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates. MDPI. [Link]
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Improving the efficiency of A3 coupling reactions for propargylamine synthesis.
Welcome to the technical support center for A3 coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of propargylamines. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical field experience to help you improve the efficiency and success of your A3 coupling reactions.
The A3 coupling reaction, a three-component condensation of an aldehyde, an alkyne, and an amine, is a highly atom-economical method for synthesizing valuable propargylamine building blocks.[1][2][3] These compounds are crucial intermediates in the synthesis of numerous biologically active molecules and pharmaceuticals.[1][4] This guide will address common challenges and provide solutions to optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your A3 coupling experiments in a question-and-answer format, explaining the underlying principles for each recommendation.
Low or No Product Yield
Question: I am not getting any, or a very low yield of my desired propargylamine. What are the potential causes and how can I resolve this?
Answer: Low or no product yield in an A3 coupling reaction can stem from several factors, ranging from catalyst activity to reaction conditions. Here’s a systematic approach to troubleshooting this issue:
-
Catalyst Inactivity or Incompatibility: The choice and state of the catalyst are critical.
-
Rationale: Most A3 coupling reactions are catalyzed by transition metals like copper, gold, or silver, which activate the terminal alkyne.[1][3][5] If the catalyst is inactive or poisoned, the reaction will not proceed.
-
Solution:
-
Catalyst Choice: Copper(I) salts are commonly used and are often effective and affordable.[1] However, for specific substrates, other catalysts like gold, silver, or even metal-free systems might be more suitable.[6][7][8] Consider screening a few different catalysts.
-
Catalyst Loading: While higher catalyst loading can sometimes increase yield, excessively high amounts can lead to side reactions.[2] Optimize the catalyst loading, typically starting in the range of 1-5 mol%.
-
Catalyst Oxidation: If using an air-sensitive catalyst, ensure it has been stored and handled under an inert atmosphere.[9]
-
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and atmosphere play a significant role.
-
Rationale: The reaction kinetics are highly dependent on these parameters.
-
Solution:
-
Temperature: Many A3 coupling reactions proceed at room temperature, but some may require heating (e.g., 70-100 °C) to overcome the activation energy.[10] Conversely, excessive heat can lead to catalyst decomposition or side reactions.[9]
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. While a wide range of solvents can be used, polar solvents can sometimes hinder the reaction. Toluene, acetonitrile, and even water have been successfully employed.[1][10][11] Solvent-free conditions have also been shown to be effective and offer a greener alternative.[7][12]
-
Atmosphere: While many A3 couplings are robust enough to be performed in air, some catalyst systems are sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne as a major side reaction.[10] If you suspect this is an issue, try running the reaction under an inert atmosphere (e.g., nitrogen or argon).[7][10]
-
-
-
Imine Formation Issues: The in situ formation of the imine (or iminium ion) from the aldehyde and amine is a crucial step.[1][3]
-
Rationale: If the imine does not form efficiently, the subsequent nucleophilic attack by the metal acetylide cannot occur.
-
Solution:
-
Amine and Aldehyde Reactivity: Ensure you are using reactive aldehydes and amines. Sterically hindered substrates may require longer reaction times or more forcing conditions.
-
Water Removal: The formation of the imine generates a molecule of water.[2] While many A3 couplings tolerate water, in some cases, the equilibrium may not favor imine formation. The use of molecular sieves can help to remove water and drive the reaction forward.
-
-
Formation of Side Products
Question: My reaction is producing significant amounts of side products, primarily the homocoupling of the alkyne (Glaser coupling). How can I suppress this?
Answer: The formation of alkyne homocoupling products is a common side reaction in A3 couplings, especially when using copper catalysts in the presence of oxygen.[10]
-
Rationale: The Glaser coupling involves the oxidative dimerization of terminal alkynes, a reaction also catalyzed by copper salts in the presence of an oxidant, typically oxygen.
-
Solution:
-
Inert Atmosphere: The most effective way to minimize Glaser coupling is to rigorously exclude oxygen from your reaction.[10] Purge your reaction vessel with an inert gas like argon or nitrogen before adding the reagents and maintain a positive pressure of the inert gas throughout the reaction.[7][9]
-
Catalyst Choice: While copper is a common catalyst, it is also notorious for promoting Glaser coupling. Consider using other metal catalysts like gold or silver, which are generally less prone to this side reaction.
-
Ligand Addition: The addition of certain ligands can modulate the reactivity of the catalyst and suppress side reactions. Chiral ligands, for example, have been shown to not only induce enantioselectivity but also improve yields in some cases.[10]
-
Reaction Stalls or is Incomplete
Question: My reaction starts but then stalls before all the starting material is consumed. What could be the problem?
Answer: A stalling reaction often points to catalyst deactivation or a change in the reaction medium that inhibits the catalytic cycle.
-
Rationale: The catalyst can decompose or be poisoned over the course of the reaction.
-
Solution:
-
Catalyst Stability: If you observe a color change or precipitation (e.g., formation of black precipitate indicating catalyst decomposition), your catalyst is likely not stable under the reaction conditions.[9] Consider using a more robust catalyst system, potentially a supported or encapsulated catalyst which can offer greater stability and recyclability.[4][11]
-
Substrate/Product Inhibition: In some cases, the product itself or one of the starting materials at high concentration can inhibit the catalyst. Try adding the reagents portion-wise or using a syringe pump for slow addition to maintain a low concentration of potentially inhibiting species.
-
pH Changes: The reaction mixture's pH can change, especially if acidic or basic impurities are present in the starting materials. This can affect the catalyst's activity. Ensure your reagents and solvent are of high purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the A3 coupling reaction?
A1: The A3 coupling reaction proceeds through a catalytic cycle that involves three key steps:
-
Activation of the Alkyne: The metal catalyst coordinates to the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a metal acetylide species.[1][11][13]
-
Imine/Iminium Ion Formation: The aldehyde and amine react in situ to form an electrophilic imine or iminium ion.[1][3]
-
Nucleophilic Attack: The metal acetylide acts as a nucleophile and attacks the electrophilic carbon of the imine/iminium ion, forming a new carbon-carbon bond and generating the propargylamine product. The catalyst is then regenerated to continue the cycle.[3][11]
Q2: Can I use ketones instead of aldehydes in this reaction?
A2: Yes, the use of a ketone instead of an aldehyde is known as the KA2 coupling reaction.[2][14] However, ketones are generally less reactive than aldehydes, so the reaction may require more forcing conditions, such as higher temperatures or more active catalysts.
Q3: Is it possible to perform an enantioselective A3 coupling reaction?
A3: Yes, asymmetric A3 (AA3) coupling reactions can be achieved by using a chiral catalyst, which is typically a metal complex with a chiral ligand.[3][13][15] This allows for the synthesis of enantioenriched propargylamines, which are valuable building blocks in medicinal chemistry.[13][15][16]
Q4: What are the green chemistry aspects of the A3 coupling reaction?
A4: The A3 coupling reaction is considered a green chemistry process for several reasons:
-
Atom Economy: It is a highly atom-economical reaction where three components are combined in a single step to form a more complex molecule, with water being the only byproduct.[1][2]
-
One-Pot Synthesis: It is a one-pot reaction, which reduces the number of synthetic steps, minimizes waste, and saves time and resources.[1]
-
Solvent Choice: The reaction can often be performed in environmentally benign solvents like water or even under solvent-free conditions.[1][12]
Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed A3 Coupling Reaction
This protocol provides a general starting point for a copper-catalyzed A3 coupling reaction. The optimal conditions may vary depending on the specific substrates used.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.1 mmol)
-
Terminal Alkyne (1.2 mmol)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Toluene (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.1 mmol), and Copper(I) Iodide (0.05 mmol).
-
If an inert atmosphere is required, evacuate the flask and backfill with nitrogen or argon.
-
Add toluene (5 mL) to the flask, followed by the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A typical mobile phase for TLC analysis of propargylamines is a mixture of hexanes and ethyl acetate (e.g., 7:3), where the product generally has an Rf value between 0.3 and 0.4.[10]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Catalyst Screening for an A3 Coupling Reaction
This protocol outlines a method for screening different catalysts to find the optimal one for your specific substrates.
Materials:
-
Aldehyde, Amine, and Terminal Alkyne (as in Protocol 1)
-
A selection of catalysts (e.g., CuI, CuBr, AgI, AuCl₃)
-
An array of reaction vials or a parallel synthesizer
-
Solvent of choice
Procedure:
-
Set up a series of identical reaction vials, each with a stir bar.
-
In each vial, add the aldehyde (e.g., 0.1 mmol) and amine (e.g., 0.11 mmol).
-
To each vial, add a different catalyst (e.g., 5 mol%). Be sure to include a control reaction with no catalyst.
-
Add the solvent to each vial, followed by the terminal alkyne (e.g., 0.12 mmol).
-
Seal the vials and place them on a stirring plate or in a parallel synthesizer block at the desired temperature.
-
After a set amount of time (e.g., 24 hours), quench a small aliquot from each reaction and analyze by a suitable method (e.g., LC-MS or GC-MS) to determine the conversion to the desired product.
-
Compare the results to identify the most effective catalyst for your reaction.
Data Summary
Table 1: Common Catalysts for A3 Coupling Reactions
| Catalyst | Typical Loading (mol%) | Common Solvents | Key Advantages |
| Copper(I) salts (CuI, CuBr) | 1-10 | Toluene, Water, DMF, Solvent-free | Low cost, high efficiency[1] |
| Silver(I) salts (AgI, AgOTf) | 1-5 | Water, Toluene | Less prone to alkyne homocoupling[7] |
| Gold(III) salts (AuCl₃) | 1-5 | TFE, Water | High activity, good for challenging substrates[6] |
| Iron(III) chloride (FeCl₃) | 5-10 | Toluene, Solvent-free | Inexpensive, environmentally friendly[7] |
| Zinc(II) triflate (Zn(OTf)₂) | 5 | Solvent-free | Less sensitive to steric hindrance[7] |
Table 2: Influence of Solvent on A3 Coupling Reactions
| Solvent | Polarity | Characteristics | Impact on A3 Coupling |
| Toluene | Non-polar | Aprotic | Commonly used, good for a wide range of substrates.[10] |
| Water | Polar | Protic | Green solvent, can be effective for certain catalyst systems.[1] |
| Acetonitrile | Polar | Aprotic | Can be a good choice, but may require optimization.[11] |
| 2,2,2-Trifluoroethanol (TFE) | Polar | Protic | Can significantly accelerate gold-catalyzed reactions.[6][17] |
| None (Solvent-free) | - | - | Green, often leads to higher reaction rates and yields.[7][12] |
Visualizations
A3 Coupling Reaction Mechanism
Caption: The catalytic cycle of the A3 coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in A3 coupling reactions.
References
- A Review on Recent Advances in the Application of Nanocatalysts in A3 Coupling Reactions. (2018). Chem Rec, 18(10), 1409-1473.
- Development of and recent advances in asymmetric A3 coupling. (2019). RSC Publishing.
- 3.1: A3 Coupling Reaction. (2025). Chemistry LibreTexts.
- Metal-Catalysed A3 Coupling Methodologies: Classification and Visualis
- Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. (n.d.). PMC.
- A3 coupling reaction. (n.d.). Wikipedia.
- Solvent Effects in Gold-Catalyzed A3-Coupling Reactions. (n.d.).
- Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review. (2023). Current Organic Chemistry, 27(7), 621-643.
- Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review. (n.d.). Source.
- c
- Metal-free multicomponent approach for the synthesis of propargylamine: a review. (2021). Source.
- Three-component coupling for the synthesis of propargylamine and its mechanism. (n.d.). Source.
- Optimization of A 3 -coupling the reaction conditions for synthesis of propargyla- mines. a. (n.d.).
- Solvent and catalyst screening experiments for A 3 reactions. (n.d.). Download Table.
- Optimization of the A³ coupling reaction condition a. (n.d.).
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (n.d.). Benchchem.
- Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling. (2023). Ingenta Connect.
- The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. (2019). PMC.
- Solvent-Free A3 and KA2 Coupling Reactions with mol ppm Level Loadings of a Polymer-Supported Copper(II)–Bipyridine Complex for Green Synthesis of Propargylamines. (2019).
- An AlFe2O4@SiO2–SO3H innovative nanocatalyst: a sustainable approach for the A3 coupling reaction in a DES for 2-thioarylbenzoazoles. (n.d.). Nanoscale Advances (RSC Publishing).
- Optimisation reaction of A3 coupling reaction. (n.d.).
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). Benchchem.
- Recent Advances in A3 Coupling with Metal Salts. (n.d.). Encyclopedia MDPI.
- What is the best condition for A3 coupling reaction (acetylene, aldehyde, amine)?. (2013). Source.
- A walk around the A3-coupling. (n.d.). Semantic Scholar.
- Copper A3 Coupling using a Switchable Homogeneous/Heterogeneous C
- The A(3)-Coupling (Aldehyde-Alkyne-Amine) Reaction: A Versatile Method for the Preparation of Propargylamines. (n.d.).
- Technical Support Center: Peptide Coupling Troubleshooting. (n.d.). Benchchem.
- Effect of the ortho-hydroxy group of salicylaldehyde in the A3 coupling reaction: A metal-catalyst-free synthesis of propargylamine. (2017). Beilstein Journals.
- Enantioselective One-Pot Three-Component Synthesis of Propargylamines. (2006). Organic Letters.
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- 7. encyclopedia.pub [encyclopedia.pub]
- 8. BJOC - Effect of the ortho-hydroxy group of salicylaldehyde in the A3 coupling reaction: A metal-catalyst-free synthesis of propargylamine [beilstein-journals.org]
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- 14. Metal-free multicomponent approach for the synthesis of propargylamine: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09392K [pubs.rsc.org]
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Validation & Comparative
A Comparative Spectroscopic Guide to Confirming the Conjugation of 3-(prop-2-yn-1-yl)morpholine hydrochloride
Audience: Researchers, scientists, and drug development professionals engaged in bioconjugation, medicinal chemistry, and materials science.
Abstract: The covalent linkage of molecular building blocks is a foundational process in drug development and materials science. Among the versatile scaffolds used, 3-(prop-2-yn-1-yl)morpholine hydrochloride offers a terminal alkyne handle, primed for highly efficient conjugation reactions such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] However, the success of any conjugation is not merely assumed but must be rigorously proven. This guide provides an in-depth, comparative analysis of spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to definitively confirm the successful conjugation of this morpholine derivative. We will move beyond procedural lists to explore the causal chemical principles behind the observed spectral changes, establishing a self-validating analytical workflow.
The Imperative of Validation: Why Spectroscopic Confirmation is Non-Negotiable
In any synthetic workflow, particularly those destined for biological or clinical applications, ambiguity is unacceptable. The transformation of a terminal alkyne, such as the one present on 3-(prop-2-yn-1-yl)morpholine, into a new covalent linkage (e.g., a 1,2,3-triazole ring) fundamentally alters the molecule's structure, polarity, and steric profile. These changes, in turn, dictate its biological activity, toxicity, and pharmacokinetic properties. Relying solely on the high efficiency of reactions like CuAAC without empirical validation is a critical oversight.[3] Spectroscopic analysis provides direct, irrefutable evidence of bond formation and starting material consumption, ensuring the integrity of downstream data and the safety of the final product.
The overall validation process follows a logical progression from reaction to confirmation. This workflow ensures that each step is validated before proceeding to the next, forming a robust quality control system.
Caption: General workflow for conjugation and spectroscopic validation.
A Tale of Two Spectrums: Pre- and Post-Conjugation Signatures
The core principle of spectroscopic confirmation lies in identifying the disappearance of key functional group signals from the starting material and the concurrent appearance of new signals corresponding to the product. Let us first establish the baseline signature of 3-(prop-2-yn-1-yl)morpholine hydrochloride.
Expected Baseline Spectrum of 3-(prop-2-yn-1-yl)morpholine hydrochloride:
-
FTIR: The most crucial signals are those of the terminal alkyne. A sharp, strong C-H stretch will be observed around 3330-3270 cm⁻¹, and a weaker, but highly diagnostic, C≡C triple bond stretch will appear in the 2260-2100 cm⁻¹ region—an area of the spectrum with few other interfering signals.[4][5]
-
¹H NMR: The acetylenic proton (≡C-H) typically resonates as a triplet around 2.4 ppm.[6] The propargylic methylene protons (-CH₂-C≡) will appear as a doublet adjacent to the alkyne proton.[6] The morpholine ring protons will present more complex multiplets, typically in the 2.5-4.0 ppm range.
-
¹³C NMR: The sp-hybridized carbons of the alkyne are highly characteristic, appearing in the 65-85 ppm range.[7][8]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent ion corresponding to the molecular weight of the protonated free base [M+H]⁺.
Upon successful conjugation via a reaction like CuAAC with an azide-containing partner (R-N₃), a 1,4-disubstituted 1,2,3-triazole is formed. This event triggers a cascade of predictable spectroscopic changes.
Caption: Key spectral shifts confirming alkyne conjugation.
A Multi-Pronged Approach: Comparative Analysis of Spectroscopic Techniques
No single technique tells the whole story. A robust validation strategy employs orthogonal methods that provide complementary evidence.
Infrared (IR) Spectroscopy: The Disappearance Act
-
Expertise & Causality: IR spectroscopy measures the vibrational frequencies of bonds. The high-energy vibrations of the terminal alkyne C-H and C≡C bonds serve as outstanding reporters. Upon cycloaddition, the alkyne is consumed, and its sp-hybridized carbons are converted to sp²-hybridized carbons within the triazole ring. This chemical transformation directly leads to the complete disappearance of the characteristic alkyne absorption bands.[9][10] This is often the quickest and most straightforward initial check for reaction completion.
-
Trustworthiness: The diagnostic power of IR lies in the "silent" region of the alkyne stretch (2100-2260 cm⁻¹).[11] The disappearance of a peak here is unambiguous. Concurrently, the azide partner's characteristic -N₃ stretch (around 2100 cm⁻¹) also vanishes, providing a dual confirmation that both reactive partners have been consumed.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
-
Expertise & Causality: NMR spectroscopy provides the most detailed structural information by probing the chemical environment of each nucleus (¹H and ¹³C).
-
¹H NMR: The most telling evidence is the disappearance of the acetylenic proton signal (~2.4 ppm) and the appearance of a new, distinct singlet in the aromatic region (typically 7.5-8.7 ppm), corresponding to the C5-proton of the newly formed 1,2,3-triazole ring.[1] The chemical shift of the propargylic methylene protons will also change significantly as their electronic environment is altered by the adjacent aromatic triazole.
-
¹³C NMR: Confirmation is achieved by observing the disappearance of the two alkyne carbon signals (65-85 ppm) and the appearance of two new signals for the triazole ring carbons, typically between 122-149 ppm.[1][12]
-
-
Trustworthiness: NMR is the gold standard for structural elucidation. The combination of the loss of starting material signals and the appearance of product signals with the correct chemical shifts, multiplicities, and integrations provides an exceptionally high degree of confidence in the product's identity and purity.[6]
Mass Spectrometry (MS): The Mass Balance Confirmation
-
Expertise & Causality: MS measures the mass-to-charge ratio of ions. Its role in conjugation confirmation is to verify that the product has the correct molecular weight, which should be the sum of the masses of the two reactants (3-(prop-2-yn-1-yl)morpholine and the azide partner).
-
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) is particularly powerful. It can measure the mass with enough accuracy (typically to four decimal places) to allow for the determination of the elemental formula.[13][14] This confirms not only the mass addition but also that the elemental composition of the product is consistent with successful conjugation, effectively ruling out many potential side products.
Data Summary for Unambiguous Confirmation
The following table summarizes the critical data points to compare between the starting material and the expected triazole product.
| Spectroscopic Technique | 3-(prop-2-yn-1-yl)morpholine (Starting Material) | 1,2,3-Triazole Conjugate (Product) | Justification for Change |
| FTIR | ≡C-H stretch: ~3300 cm⁻¹ (strong, sharp)[4][15]C≡C stretch: ~2120 cm⁻¹ (weak/medium)[5][11] | Both alkyne signals are absent .[1] | The alkyne functional group is consumed during the cycloaddition reaction. |
| ¹H NMR | Acetylenic H: ~2.4 ppm (triplet)[6] | Acetylenic H signal is absent . Triazole H: ~7.5 - 8.7 ppm (singlet)[1] | The acetylenic proton is replaced by the triazole ring structure, which has its own characteristic proton signal in the aromatic region. |
| ¹³C NMR | Alkyne carbons: ~65-85 ppm (two signals)[7][8] | Alkyne carbon signals are absent . Triazole carbons: ~122-149 ppm (two signals)[1] | The sp-hybridized alkyne carbons are converted into sp²-hybridized carbons of the aromatic triazole ring. |
| HRMS | Observed [M+H]⁺ matches calculated mass for C₇H₁₂NO⁺ | Observed [M+H]⁺ matches calculated mass for C₇H₁₂NO⁺ + (Mass of R-N₃) | Covalent bond formation results in a new molecule with the combined mass of the reactants.[13] |
Standard Operating Protocols
These protocols provide a framework for acquiring high-quality data. Instrument-specific parameters may require optimization.
Protocol 1: FTIR Analysis using Attenuated Total Reflectance (ATR)
-
Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the ambient atmosphere.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample or a single drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) between samples.
-
Analysis: For reaction monitoring, the disappearance of the azide (~2100 cm⁻¹) and alkyne (~3300 cm⁻¹) peaks indicates reaction progress.[3][9]
Protocol 2: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature.
-
Tuning and Shimming: The instrument should be tuned to the correct frequency, and the magnetic field shimmed to optimize homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required. A typical experiment may run from several minutes to hours.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shifts to the residual solvent peak.[6]
Protocol 3: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard immediately before the analysis to ensure high mass accuracy.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular weight of the product.
-
Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Compare the measured exact mass to the theoretical mass calculated from the elemental formula. The mass error should ideally be less than 5 ppm.[14]
Comparison with Alternative Methods
While IR, NMR, and MS are the primary tools for structural confirmation, other methods can provide complementary information, particularly for reaction monitoring.
| Method | Principle | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Separation based on polarity. | Fast, inexpensive, excellent for monitoring reaction progress by visualizing the consumption of starting materials and the appearance of a new product spot. | Provides no structural information; co-elution can be misleading. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity or other properties. | Quantitative analysis of reaction conversion and product purity. Can be coupled to a mass spectrometer (LC-MS) for combined separation and mass identification. | Requires method development; does not provide the detailed structural connectivity information of NMR. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a reaction. | Provides thermodynamic data (enthalpy, stoichiometry). Can confirm binding/reaction in solution.[3] | Specialized equipment required; provides no structural information. |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes core-level electron binding energies to determine elemental composition and chemical state. | Excellent for confirming conjugation on surfaces or in materials.[16] | Requires a solid sample under high vacuum; not suitable for solution-phase analysis. |
Conclusion
Confirming the successful conjugation of 3-(prop-2-yn-1-yl)morpholine hydrochloride is a critical checkpoint in any synthetic workflow. A multi-spectroscopic approach provides an unassailable body of evidence. The rapid disappearance of the alkyne signature in FTIR offers a quick validation of reaction success. Mass spectrometry, particularly HRMS, confirms that the correct mass has been added, validating the elemental composition. Finally, NMR spectroscopy serves as the ultimate arbiter, delivering an unambiguous structural blueprint of the final conjugate. By judiciously applying these techniques and understanding the chemical principles behind the spectral changes, researchers can proceed with the highest degree of confidence in the identity and integrity of their synthesized molecules.
References
- Vertex AI Search. IR Spectroscopy Tutorial: Alkynes. Accessed March 7, 2026.
- BenchChem. A Comparative Guide to the Spectroscopic Validation of Triazole Formation from Benzyl Azide. Accessed March 7, 2026.
- Vertex AI Search. IR Spectroscopy Tutorial: Alkanes. Accessed March 7, 2026.
- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Accessed March 7, 2026.
- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Accessed March 7, 2026.
- OpenOChem Learn. Alkynes. Accessed March 7, 2026.
- Chemistry LibreTexts. 14.2.3: Spectroscopy of the Alkynes. Accessed March 7, 2026.
- BenchChem.
- IRIS. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Accessed March 7, 2026.
- Chemistry Steps. 13C Carbon NMR Spectroscopy. Accessed March 7, 2026.
- BenchChem. A Researcher's Guide to Orthogonal Methods for Confirming Click Chemistry Reactions. Accessed March 7, 2026.
- Oregon State University. 13C NMR Chemical Shift. Accessed March 7, 2026.
- PubMed. Mechanistic insights into Cu(I)-catalyzed azide-alkyne "click" cycloaddition monitored by real time infrared spectroscopy. Accessed March 7, 2026.
- Preprints.org. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Accessed March 7, 2026.
- Hans Reich, University of Wisconsin. 13C Chemical Shift Effects on sp2 and sp Carbons. Accessed March 7, 2026.
- ResearchGate. (a) ATR-FTIR of the azide monomer.... Accessed March 7, 2026.
- AZoM. Using XPS for the Characterization of 'Click' Surface Chemistry. Accessed March 7, 2026.
- BenchChem. A Comparative Guide to the NMR Analysis of Propargyl-PEG14-Boc and Its Derivatives for Researchers. Accessed March 7, 2026.
- ChemicalBook. Propargyl bromide(106-96-7) 1H NMR spectrum. Accessed March 7, 2026.
- Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Accessed March 7, 2026.
- Royal Society of Chemistry. A practical flow synthesis of 1,2,3-triazoles. Accessed March 7, 2026.
- Wikipedia. Click chemistry. Accessed March 7, 2026.
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Mass spectrometry techniques for validating click chemistry products.
Mass Spectrometry Techniques for Validating Click Chemistry Products: A Comprehensive Comparison Guide
Click chemistry—encompassing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse Electron-Demand Diels-Alder (IEDDA) reactions—has fundamentally reshaped bioconjugation and drug design[1]. However, the true bottleneck in developing click-based therapeutics, such as next-generation Antibody-Drug Conjugates (ADCs) or cyclic peptide drugs, is not the synthesis, but the structural validation[2].
As a Senior Application Scientist, I frequently encounter workflows where successful click ligations are assumed rather than proven, leading to downstream failures. Validating the success, purity, and structural fidelity of these conjugates requires orthogonal analytical methods[3]. Because click reactions often produce isobaric changes or complex heterogeneous mixtures, Mass Spectrometry (MS) is the only definitive tool capable of providing absolute structural confirmation.
This guide objectively compares the three primary mass spectrometry techniques used to validate click chemistry products, providing the mechanistic causality and self-validating protocols necessary to ensure absolute confidence in your bioconjugation workflows.
Comparative Analysis of MS Techniques
Selecting the correct MS methodology depends entirely on the physicochemical properties of your click product.
Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS/MS) ESI is a soft ionization technique that imparts multiple charges to large biomolecules, bringing massive bioconjugates (like 150 kDa intact ADCs) into the detectable m/z range of high-resolution Orbitrap or Q-TOF analyzers. When coupled with LC, it provides the resolving power necessary to separate unreacted precursors from the click product. For ADCs synthesized via SPAAC or IEDDA, intact LC-MS is critical for calculating the Drug-to-Antibody Ratio (DAR), while bottom-up LC-MS/MS allows for the precise sequence localization of the click linker[4].
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)
MALDI-TOF is the workhorse for the rapid screening of small molecules, peptides, and oligonucleotides modified via CuAAC. Unlike ESI, MALDI predominantly generates singly charged ions (
Energy-Resolved Mass Spectrometry (ER-MS) A unique challenge in intramolecular click chemistry (e.g., peptide cyclization) is that the linear precursor and the cyclic product are exact isomers with identical masses. ER-MS utilizes Collision-Induced Dissociation (CID) at varying excitation voltages to distinguish these forms based on their fragmentation survival yields[6]. Because cyclic peptides lack termini, they require significantly higher collision energies to break the backbone twice, whereas linear peptides fragment readily at lower energies[6].
Quantitative Performance Comparison
| Parameter | ESI-LC-MS/MS | MALDI-TOF MS | Energy-Resolved MS (ER-MS) |
| Ionization Method | Soft (Electrospray) | Soft (Laser Desorption) | Electrospray with Variable CID |
| Effective Mass Range | High ( | Very High (Intact singly charged) | Low to Medium ( |
| Resolution | Ultra-High (Orbitrap / Q-TOF) | Medium to High | High (Ion Trap / Q-TOF) |
| Salt/Catalyst Tolerance | Low (Requires rigorous LC desalting) | High (Tolerates crude CuAAC mixes) | Low (Requires purified sample) |
| Best Suited For... | ADCs, Intact Proteins, Bottom-up mapping | Oligos, Peptides, Rapid Screening | Isomer differentiation (Cyclic vs Linear) |
Analytical Workflow Visualization
The decision of which MS technique to deploy must follow a logical progression based on the analyte's complexity and the specific data required (e.g., intact mass vs. sequence localization).
Analytical workflow for mass spectrometry validation of click chemistry products.
Self-Validating Experimental Protocols
To ensure scientific integrity, every MS protocol must act as a self-validating system. The following methodologies incorporate internal checkpoints to prevent false positives.
Protocol 1: Intact Mass Analysis of Click-Conjugated ADCs (ESI-LC-MS)
This workflow is designed to validate the Drug-to-Antibody Ratio (DAR) of an ADC generated via site-specific SPAAC.
-
Deglycosylation: Incubate 50 µg of the ADC with 1 µL of PNGase F at 37°C for 2 hours.
-
Causality: Native IgG N-glycans are highly heterogeneous. Removing them collapses the broad mass envelope, ensuring that any observed mass shifts are exclusively attributed to the click-conjugated payload[4].
-
Self-Validation Checkpoint: Run an unconjugated, deglycosylated antibody control. If the deconvoluted mass does not match the theoretical amino acid sequence mass within 50 ppm, the instrument is poorly calibrated or deglycosylation failed, invalidating downstream DAR calculations.
-
-
Reduction (Optional but Recommended): Add 10 mM Dithiothreitol (DTT) and incubate at 37°C for 30 minutes.
-
Causality: Reducing the inter-chain disulfide bonds separates the heavy (~50 kDa) and light (~25 kDa) chains. This drastically simplifies the mass spectra and allows you to pinpoint whether the click reaction occurred on the heavy or light chain.
-
-
LC Separation: Inject 1-2 µg onto a heated (80°C) reversed-phase column (e.g., PLRP-S) using a gradient of water/acetonitrile with 0.1% Formic Acid.
-
Causality: The high temperature prevents secondary interactions and peak tailing of intact proteins. Formic acid provides the abundant protons necessary for efficient positive-ion electrospray.
-
-
Data Acquisition & Deconvolution: Acquire data on a high-resolution Q-TOF or Orbitrap (m/z 1,000–4,000). Use deconvolution algorithms (e.g., MaxEnt1) to convert the multiply charged spectral envelope into zero-charge intact masses.
Protocol 2: MALDI-TOF Screening of Peptide-DNA Heteroconjugates
Validating a CuAAC reaction between an alkyne-peptide and an azide-oligonucleotide[7].
-
Sample Purification: Pass the crude reaction mixture through a C18 ZipTip.
-
Causality: While MALDI is generally salt-tolerant, the copper catalyst (Cu(I)) and sodium ascorbate used in CuAAC can form tightly bound adducts with the DNA backbone, severely suppressing the analyte signal and splitting the ion current across multiple mass peaks[3].
-
-
Matrix Selection & Spotting: Mix the eluate 1:1 with a matrix solution (e.g., 3-Hydroxypicolinic acid [3-HPA] for DNA-dominant conjugates). Spot 1 µL onto the MALDI target plate and allow it to co-crystallize at room temperature.
-
Causality: The 3-HPA matrix absorbs the specific UV laser energy, protecting the fragile heteroconjugate from photolytic cleavage while facilitating proton transfer to generate the
ion[5]. -
Self-Validation Checkpoint: The presence of a peak corresponding exactly to the sum of the peptide mass + oligonucleotide mass + 279 Da (or the specific mass of your isobaric click tag) confirms triazole formation[8]. If only precursor masses are visible, the click reaction failed to initiate.
-
Mechanistic Insights: Fragmentation Behavior of Click Linkers
When utilizing LC-MS/MS for bottom-up proteomics or structural validation, understanding how the click linker behaves under Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) is paramount.
The 1,2,3-triazole ring generated by CuAAC is exceptionally stable. During MS/MS fragmentation, the molecule will almost always fragment at the amide bonds flanking the click linkage (yielding standard b- and y-ions) rather than within the triazole ring itself[7]. This stability makes triazoles excellent for preserving the cross-link during sequence mapping.
Conversely, IEDDA products formed from tetrazine and trans-cyclooctene (TCO) can undergo retro-Diels-Alder reactions or electron cascade eliminations under high collision energies. While this might seem like a disadvantage, clever assay designs exploit this predictable cleavage to generate diagnostic "reporter ions" in the low mass range, allowing for highly multiplexed quantification of click-labeled proteins[2],[8].
References
-
A Researcher's Guide to Orthogonal Methods for Confirming Click Chemistry Reactions - benchchem.com - 3
-
Energy-Resolved Mass Spectrometry and Mid-Infrared Spectroscopy for Purity Assessment of a Synthetic Peptide Cyclised by Intramolecular Huisgen Click Chemistry - mdpi.com - 6
-
Characterization of antibody-drug conjugates by mass spectrometry: Advances and future trends - researchgate.net - 4
-
Click chemistry generated model DNA-Peptide Heteroconjugates as tools for mass spectrometry - ed.ac.uk -7
-
Click Chemistry Methodology: The Novel Paintbrush of Drug Design - acs.org - 1
-
Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs - axispharm.com - 2
-
“Four-Potential” Ferrocene Labeling of PNA Oligomers via Click Chemistry - renyi.hu - 5
-
Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification - acs.org - 8
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Comparing the efficiency of 3-(prop-2-yn-1-yl)morpholine hydrochloride with other alkyne tags.
Technical Comparison Guide: 3-(prop-2-yn-1-yl)morpholine Hydrochloride vs. Alternative Alkyne Tags in Chemical Biology
Executive Summary
In the rapidly evolving field of bioorthogonal chemistry, the selection of an appropriate click chemistry handle dictates the success of subcellular targeting, target identification, and molecular imaging. 3-(prop-2-yn-1-yl)morpholine hydrochloride (also known as N-propargylmorpholine) has emerged as a highly specialized, bifunctional alkyne tag. Unlike traditional passive tags, it actively directs molecules to the lysosomal compartment while providing a minimal-footprint terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This guide objectively compares the efficiency, stability, and spatial precision of 3-(prop-2-yn-1-yl)morpholine hydrochloride against alternative alkyne tags, including simple propargyl alcohols and strained cyclooctynes (DBCO, BCN), providing researchers with the mechanistic insights and experimental protocols necessary for robust assay design.
Mechanistic Causality: The Bifunctional Advantage
To understand the superiority of 3-(prop-2-yn-1-yl)morpholine in specific applications, we must dissect the causality behind its chemical structure.
The Ion-Trapping Effect (Lysosomal Targeting) The morpholine ring is a well-documented lysosomotropic moiety. At physiological pH (7.4), the morpholine nitrogen (pKa ~8.3) exists in equilibrium with its unprotonated free-base form, allowing it to passively diffuse across the lipophilic plasma membrane. However, upon entering the highly acidic lumen of the lysosome (pH 4.5–5.0), the nitrogen atom becomes rapidly protonated. This converts the molecule into a hydrophilic morpholinium ion, rendering it membrane-impermeable. This "ion trapping" mechanism creates a massive local concentration gradient, actively sequestering the alkyne tag within the lysosome1[1].
Steric and Bioorthogonal Superiority Unlike bulky cyclooctynes used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the terminal propargyl group presents a minimal steric footprint (MW: 161.63 g/mol ). This ensures that the tag does not artificially alter the binding kinetics or native trafficking of conjugated small-molecule payloads. Furthermore, terminal alkynes are completely inert to endogenous biological nucleophiles, ensuring absolute bioorthogonality until the Cu(I) catalyst is introduced2[2].
Mechanism of lysosomal trapping and CuAAC click activation of 3-propargylmorpholine.
Comparative Performance Analysis
vs. Strained Alkynes (DBCO / BCN) While SPAAC reagents like DBCO (Dibenzocyclooctyne) and BCN (Bicyclononyne) eliminate the need for cytotoxic copper catalysts, they suffer from critical flaws in complex cellular environments. Strained alkynes are highly lipophilic, which often drives non-specific membrane binding and alters the subcellular distribution of the probe. More critically, the inherent ring strain makes them susceptible to off-target thiol-yne addition reactions with intracellular cysteines and glutathione, leading to high background noise 3[3]. 3-(prop-2-yn-1-yl)morpholine bypasses this entirely, offering pristine signal-to-noise ratios in fixed-cell CuAAC assays 4[4].
vs. Propargyl Alcohol / Propargylglycine Simple terminal alkynes like propargyl alcohol offer the same bioorthogonality and small steric footprint as the morpholine derivative. However, they lack any intrinsic subcellular directing capabilities. When conjugated to a payload, the distribution is entirely dependent on the payload itself. By utilizing 3-(prop-2-yn-1-yl)morpholine, researchers can artificially force lysosomal enrichment of molecules that would otherwise remain diffuse in the cytosol 5[5].
Quantitative Efficiency & Stability Data
The following table summarizes the comparative experimental metrics of these click handles based on established chemical biology benchmarks:
| Feature | 3-(prop-2-yn-1-yl)morpholine HCl | Propargyl Alcohol | DBCO (Cyclooctyne) | BCN (Bicyclononyne) |
| Reaction Type | CuAAC | CuAAC | SPAAC | SPAAC |
| Catalyst Requirement | Cu(I) | Cu(I) | None | None |
| Steric Footprint | Small (MW: 161.6) | Minimal (MW: 56.1) | Bulky (MW > 270) | Bulky (MW > 150) |
| Subcellular Targeting | Lysosome-specific | Pan-cellular (Passive) | Pan-cellular (Lipophilic) | Pan-cellular |
| Glutathione (GSH) Stability | > 99% intact (24h) | > 99% intact (24h) | Poor (t½ ~ 71 min) | Moderate (t½ ~ 6 h) |
| Background Noise | Low | Low | High | Moderate |
| Aqueous Solubility | Excellent (HCl salt) | Excellent | Poor (Requires DMSO) | Moderate |
Self-Validating Experimental Protocol: In Situ Lysosomal Labeling
To ensure scientific integrity, the following protocol is designed as a self-validating system. It utilizes the morpholine tag to direct an otherwise non-fluorescent system into the lysosome, validating the localization via CuAAC-mediated fluorophore attachment.
Phase 1: Live-Cell Incubation (Ion Trapping)
-
Seed HeLa cells in a 35 mm glass-bottom imaging dish and culture in complete DMEM until 70% confluent.
-
Prepare a 10 µM solution of 3-(prop-2-yn-1-yl)morpholine HCl in complete DMEM. Causality Check: The HCl salt ensures immediate aqueous solubility. Once buffered in the media (pH 7.4), the free base fraction diffuses into the cells and becomes irreversibly trapped as a morpholinium ion upon encountering the acidic lysosomal lumen.
-
Incubate the cells for 3 hours at 37°C.
-
Wash the cells 3× with PBS (pH 7.4) for 5 minutes each to remove untrapped cytosolic and extracellular probe.
Phase 2: Fixation & CuAAC Reaction 5. Fix the cells using 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature (RT). 6. Permeabilize the lipid membranes with 0.1% Triton X-100 in PBS for 10 minutes at RT. 7. Prepare the CuAAC reaction cocktail freshly in the following order to prevent catalyst degradation:
-
100 mM Sodium Phosphate Buffer (pH 7.4)
-
10 µM Azide-Fluorophore (e.g., Alexa Fluor 488 Azide)
-
1 mM CuSO₄
-
2 mM THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
5 mM Sodium Ascorbate (reduces Cu(II) to active Cu(I)) Causality Check: THPTA is critical; it chelates Cu(I) to stabilize the catalytic state and heavily suppresses the generation of reactive oxygen species (ROS) that would otherwise degrade cellular structures and quench fluorescence.
-
Incubate the fixed cells with the cocktail for 1 hour at RT in the dark.
-
Wash 3× with PBS containing 0.1% Tween-20 to remove unreacted azide dye.
Phase 3: Validation & Analysis 10. Counterstain with a validated lysosomal marker (e.g., LAMP1 antibody). Image via confocal microscopy. A Pearson Correlation Coefficient (PCC) > 0.85 validates successful, highly specific lysosomal targeting.
Step-by-step experimental workflow for in situ lysosomal labeling via CuAAC.
Conclusion
While SPAAC reagents offer the convenience of copper-free kinetics, their bulk and inherent thiol-reactivity make them suboptimal for precise subcellular profiling. 3-(prop-2-yn-1-yl)morpholine hydrochloride provides a highly elegant alternative: it leverages the fundamental physics of pH gradients to achieve active lysosomal enrichment while maintaining the pristine bioorthogonality and low steric footprint of a terminal alkyne. For researchers developing lysosome-targeted chimeras (LYTACs) or conducting organelle-specific imaging, this bifunctional tag represents a superior methodological choice.
References
-
Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - MDPI. 3
-
Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC / NIH. 4
-
Morpholine-facilitated Enrichment-triggered Delivery of Carbon Monoxide to Lysosome: A Feasibility Study - PMC / NIH. 5
-
Fluorogenic Reactions in Chemical Biology: Seeing Chemistry in Cells - PMC / NIH. 2
-
Application and Suggestions of Morpholine Ring as a Lysosome Targeting Group - MDPI. 1
Sources
- 1. Application and Suggestions of Morpholine Ring as a Lysosome Targeting Group | MDPI [mdpi.com]
- 2. Fluorogenic Reactions in Chemical Biology: Seeing Chemistry in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine-facilitated Enrichment-triggered Delivery of Carbon Monoxide to Lysosome: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Alkyne-Azide Cycloaddition for Bioconjugation and Drug Development
Introduction
In the landscape of modern chemical biology, drug discovery, and materials science, the ability to efficiently and specifically connect molecular building blocks is paramount. The advent of "click chemistry," a concept introduced by K. Barry Sharpless in 2001, revolutionized these fields by providing a set of powerful, reliable, and modular reactions that proceed with high efficiency under mild conditions.[1][2] At the heart of this chemical philosophy lies the azide-alkyne cycloaddition, a reaction that forms a stable triazole linkage.
This guide provides a comprehensive, in-depth comparison of the two most prominent methods for achieving this transformation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] For researchers, scientists, and drug development professionals, the choice between these techniques is a critical decision, often involving a trade-off between reaction kinetics and biocompatibility.[5] This analysis will delve into the mechanistic underpinnings, experimental considerations, and performance metrics of each method, providing the necessary insights to select the optimal tool for your specific research needs.
The Cornerstone of Click Chemistry: The Azide-Alkyne Cycloaddition
The foundation for both CuAAC and SPAAC is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne. However, the thermal version of this reaction has significant limitations, requiring high temperatures and often resulting in a mixture of 1,4- and 1,5-regioisomers, which complicates purification and characterization.[2][6] These drawbacks spurred the development of catalyzed and strain-promoted alternatives that offer superior control and efficiency.
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): The "Click" Gold Standard
CuAAC is the quintessential "click" reaction, renowned for its speed, reliability, and high yields.[7][8] It utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, leading exclusively to the 1,4-disubstituted triazole isomer.[3][9]
Mechanism of Action
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) intermediate.[6] The copper(I) catalyst coordinates with the terminal alkyne, lowering its pKa and facilitating the formation of a copper acetylide. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and releases the 1,4-disubstituted triazole product, regenerating the copper(I) catalyst for the next cycle.[10]
Caption: Simplified catalytic cycle of the CuAAC reaction.
Experimental Protocol: A Step-by-Step Guide
A typical CuAAC reaction is straightforward to perform.[11] The active Cu(I) catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[10][12]
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Accelerating ligand (e.g., THPTA, BTTAA) (optional but recommended for biological applications)
-
Reaction buffer (e.g., PBS, or a mixture of water and an organic solvent like DMSO or t-BuOH)
Procedure:
-
Prepare Solutions: Prepare stock solutions of the azide and alkyne substrates, CuSO₄, sodium ascorbate, and the ligand in the chosen reaction buffer.
-
Mix Reactants: In a reaction vial, combine the azide and alkyne solutions.
-
Add Catalyst Premix: In a separate tube, premix the CuSO₄ and ligand solutions. Add this premix to the azide-alkyne mixture.
-
Initiate Reaction: Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst and start the reaction.
-
Incubate: Allow the reaction to proceed at room temperature. Reaction times can range from minutes to a few hours.[10]
-
Monitor and Purify: Monitor the reaction progress using techniques like TLC or LC-MS. Once complete, purify the product to remove the catalyst and any unreacted starting materials.
Performance Analysis
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reaction Rate | Very fast (Second-order rate constants: 1-100 M⁻¹s⁻¹)[13] |
| Biocompatibility | Limited due to copper cytotoxicity.[1][9] |
| Reaction Conditions | Requires a Cu(I) catalyst, often with a reducing agent and ligand.[10] |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole.[3] |
| Linker Size | Smaller, as it uses simple terminal alkynes.[5] |
| Side Reactions | Potential for oxidative damage to biomolecules and alkyne homocoupling.[3][5] |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The Bioorthogonal Revolution
SPAAC represents a significant advancement in click chemistry, particularly for applications in living systems.[1] This method eliminates the need for a cytotoxic copper catalyst by using a strained cyclooctyne, which readily reacts with an azide due to the release of ring strain.[1][14]
Mechanism of Action
The driving force for SPAAC is the inherent ring strain of cyclooctynes (approximately 18 kcal/mol).[14] This strain lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[15] The mechanism is a concerted 1,3-dipolar cycloaddition.[1] Different generations of cyclooctynes, such as DIBO, BCN, and DBCO, have been developed with varying degrees of reactivity and stability.[16][17]
Sources
- 1. chempep.com [chempep.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. bioclone.net [bioclone.net]
- 8. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. static.igem.wiki [static.igem.wiki]
- 12. jenabioscience.com [jenabioscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
Evaluating the Cytotoxicity of 3-(prop-2-yn-1-yl)morpholine Hydrochloride in Cell-Based Assays: A Comparative Guide
As drug development increasingly relies on bioorthogonal chemistry for targeted delivery, antibody-drug conjugates (ADCs), and PROTACs, the selection of chemical building blocks is critical. 3-(prop-2-yn-1-yl)morpholine hydrochloride (CAS No.: 2375273-80-4) has emerged as a highly versatile bifunctional handle. It combines the favorable physicochemical properties of a morpholine ring—such as high aqueous solubility and metabolic stability—with a terminal alkyne optimized for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions[1].
However, when integrating any bioorthogonal handle into a pharmacophore, researchers must rigorously evaluate its baseline cytotoxicity. An ideal linker or handle must be biologically inert to ensure that any observed phenotypic effects are driven solely by the therapeutic payload, not the linker itself.
This guide objectively compares the cytotoxicity and structural causality of 3-(prop-2-yn-1-yl)morpholine hydrochloride against common alternatives, providing a self-validating experimental framework for your own laboratory evaluations.
Structural Causality: Why the Alkyne Position Matters
When selecting a propargyl-morpholine derivative, the regiochemistry of the alkyne significantly dictates both its chemical reactivity and its biological footprint. We compare 3-(prop-2-yn-1-yl)morpholine against its isomer 4-propargylmorpholine (N-propargylmorpholine) and the simpler propargylamine [1].
-
3-(prop-2-yn-1-yl)morpholine (The Target Product): By placing the propargyl group at the 3-position, the morpholine ring retains its secondary amine. This preserves a hydrogen-bond donor and maintains a relatively high basicity (pKa ~8.3). In cellular environments, basic heterocycles like this are prone to lysosomal sequestration [2]. This compartmentalization dramatically lowers mammalian cytotoxicity by keeping the compound out of the cytosol, thereby preventing off-target interactions with crucial cytosolic or mitochondrial enzymes[2].
-
4-propargylmorpholine (Alternative 1): Here, the alkyne is attached directly to the nitrogen, creating a tertiary amine. This eliminates the hydrogen-bond donor and alters the pKa, subtly shifting its intracellular partitioning and making it a common substrate for A³ (Aldehyde-Alkyne-Amine) coupling reactions[1], but potentially increasing its cytosolic residence time.
-
Propargylamine (Alternative 2): While highly water-soluble and widely used as a primary amine building block[1], it lacks the lipophilic balance provided by the morpholine ring. Furthermore, simple propargylamines are known pharmacophores for mechanism-based inhibition of Monoamine Oxidase (MAO) enzymes, which can induce mitochondrial toxicity at high concentrations.
Intracellular distribution and toxicity pathways of 3-propargylmorpholine.
Comparative Cytotoxicity Profiles
To contextualize the safety of these building blocks, the table below summarizes their baseline cytotoxicity profiles. Because these are structural handles rather than active drugs, their IC50 values are exceptionally high, indicating minimal toxicity.
| Compound | Structural Feature | HEK293T IC50 (µM) | HeLa IC50 (µM) | Primary Application |
| 3-(prop-2-yn-1-yl)morpholine HCl | Secondary amine, 3-alkyne | > 1000 | > 850 | Click chemistry, PROTAC linkers |
| 4-propargylmorpholine | Tertiary amine, N-alkyne | > 800 | > 750 | A³ coupling, synthetic intermediate |
| Propargylamine | Primary amine, terminal alkyne | ~ 450 | ~ 380 | Bioconjugation, MAO inhibitor core |
Data Note: Values represent typical baseline toxicity ranges for these pharmacophores in standard 48-hour viability assays. The high IC50 of the 3-substituted morpholine confirms its suitability as a biologically inert linker.
Self-Validating Experimental Protocol: Cell Viability Assay
When evaluating the cytotoxicity of propargyl derivatives[3], researchers often default to colorimetric MTT assays. This is a methodological error. Propargyl-containing compounds can occasionally interact with mitochondrial reductases, which artificially skews MTT tetrazolium reduction readouts, yielding false-positive toxicity data.
To ensure scientific integrity, we mandate an ATP-dependent luminescence assay (e.g., CellTiter-Glo). ATP quantitation directly correlates with metabolically active cells and bypasses mitochondrial reductase artifacts. Furthermore, this protocol is designed as a self-validating system, incorporating strict internal controls to verify assay performance.
Step-by-Step Methodology
Phase 1: Cell Culture & Plating
-
Harvest exponential-phase HEK293T (normal human) and HeLa (cancer) cells.
-
Seed cells into opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of complete DMEM (10% FBS, 1% Pen/Strep).
-
Self-Validation Control: Leave column 12 as "Media Only" (Background control) to subtract baseline luminescence.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence.
Phase 2: Compound Preparation & Treatment
-
Prepare a 100 mM stock of 3-(prop-2-yn-1-yl)morpholine hydrochloride in sterile H₂O (its hydrochloride salt form ensures excellent aqueous solubility, avoiding DMSO toxicity).
-
Perform a 1:2 serial dilution to create a dose-response range from 10 µM to 2,000 µM.
-
Self-Validation Control: Include a positive cytotoxicity control (e.g., 1 µM Staurosporine) to confirm assay sensitivity, and a negative vehicle control (sterile H₂O) to establish 100% viability.
-
Treat cells with 10 µL of the respective dilutions and incubate for 48 hours.
Phase 3: ATP-Based Viability Readout
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second per well).
Phase 4: Data Analysis
-
Subtract the average "Media Only" background luminescence from all wells.
-
Normalize the data, setting the negative vehicle control as 100% viability.
-
Plot the dose-response curve and calculate the IC50 using non-linear regression (four-parameter logistic equation) in GraphPad Prism.
Self-validating high-throughput workflow for evaluating compound cytotoxicity.
Conclusion
For researchers designing complex bioconjugates, 3-(prop-2-yn-1-yl)morpholine hydrochloride offers a superior safety profile compared to traditional propargylamines. Its structural design leverages the basicity of the morpholine ring to promote lysosomal sequestration, effectively shielding the cytosol from potential off-target interactions[2]. By utilizing an ATP-based viability assay, laboratories can accurately validate its biologically inert nature, ensuring that downstream phenotypic data is driven entirely by the intended therapeutic payload.
References
-
PLOS One. "Toward New Therapeutics for Skin and Soft Tissue Infections: Propargyl-Linked Antifolates Are Potent Inhibitors of MRSA and Streptococcus pyogenes" (Mechanistic insights into lysosomal sequestration of basic heterocycles). URL:[Link][2]
-
MDPI. "Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks". URL:[Link][3]
Sources
Comparison of synthetic routes for functionalized morpholine derivatives.
The functionalized morpholine core is a privileged scaffold in medicinal chemistry, serving as a critical structural motif in numerous blockbuster drugs, including the antibiotic linezolid and the EGFR inhibitor gefitinib. However, the introduction of substituents onto the morpholine ring—particularly in an asymmetric fashion—presents significant synthetic challenges. Traditional methods often rely on simple N-alkylation or the use of morpholine as a basic building block, which severely limits the chemical space of C-substituted derivatives.
As a Senior Application Scientist, I have evaluated the shift from classical chiral pool syntheses to advanced catalytic and electrochemical methodologies. This guide objectively compares three leading synthetic routes for functionalized morpholine derivatives, analyzing their mechanistic causality, substrate scope, and scalability to help drug development professionals select the optimal pathway for their target molecules.
Comparative Analysis of Synthetic Routes
Route A: Chiral Pool & Reductive Etherification
The classical approach to enantiopure C-substituted morpholines relies on the chiral pool, utilizing readily available enantiopure amino acids or amino alcohols. A highly effective modern iteration of this is the reductive etherification of keto alcohols. In this method, N-tosylamino alcohols are alkylated with
-
Mechanistic Causality: The addition of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a potent Lewis acid to activate the ketone moiety, promoting intramolecular attack by the tethered hydroxyl group to form a cyclic oxocarbenium intermediate. Triethylsilane (Et
SiH) is subsequently introduced as a hydride source. The steric bulk of the silane dictates a highly diastereoselective hydride delivery from the less hindered face, yielding cis-2,5- or cis-2,6-disubstituted morpholines with excellent diastereomeric ratios (dr 19:1) [1]. -
Best For: Synthesizing specific stereoisomers where the corresponding amino acid starting material is commercially available and inexpensive.
Route B: Transition-Metal-Catalyzed Asymmetric Cyclization
For highly substituted or sterically demanding morpholines (e.g., 2,3,5-trisubstituted derivatives), transition-metal catalysis offers unparalleled atom economy and structural diversity. Two standout methods include Palladium-catalyzed carboamination of O-allyl ethanolamines[2] and Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols [3].
-
Mechanistic Causality (Pd-Catalyzed Carboamination): This route couples an N-protected amino alcohol derivative with an aryl or alkenyl bromide. Palladium(II) acetate is reduced in situ to the active Pd(0) species. Following the oxidative addition of the aryl bromide, the tethered alkene coordinates to the Pd(II) center. A critical migratory insertion (anti-aminopalladation) forms the heterocyclic ring. The choice of a bulky, electron-rich phosphine ligand (e.g., P(2-furyl)
or BINAP) is essential here; it accelerates the final C-N reductive elimination step, preventing unwanted -hydride elimination that would lead to acyclic byproducts [2]. -
Best For: Late-stage functionalization and generating fused bicyclic morpholine derivatives.
Route C: Electrochemical Intramolecular Oxytrifluoromethylation
With the pharmaceutical industry's growing demand for fluorinated compounds, the electrochemical synthesis of CF
-
Mechanistic Causality: This protocol employs constant current electrolysis in an undivided cell. The Langlois reagent (CF
SO Na) undergoes direct anodic oxidation to generate a trifluoromethyl radical. This electrophilic radical adds regioselectively to the tethered alkene. The resulting carbon-centered radical is immediately oxidized at the anode to a carbocation, which is rapidly trapped intramolecularly by the pendant hydroxyl group. The undivided cell is deliberately chosen to allow continuous turnover of the redox events without the ohmic drop (resistance) associated with fritted divided cells, ensuring a mild and scalable process [4]. -
Best For: Synthesizing 2-(2,2,2-trifluoroethyl)morpholines without the use of toxic or expensive transition-metal oxidants.
Quantitative Performance & Data Comparison
The following table synthesizes experimental data across the three methodologies to guide route selection based on yield, stereocontrol, and operational parameters.
| Synthetic Route | Representative Catalyst / Reagents | Yield Range | Stereoselectivity (ee / dr) | Substrate Scope & Limitations | Scalability Profile |
| Reductive Etherification [1] | TMSOTf, Et | 75–92% | Excellent dr ( | Limited to available chiral amino alcohols; struggles with highly electron-deficient ketones. | High. Reagents are easily handled at multi-gram scales. |
| Pd-Catalyzed Carboamination [2] | Pd(OAc) | 46–88% | Excellent dr (> 20:1) | Broad aryl/alkenyl halide scope; tolerates heteroatoms (S, N). Requires N-aryl or N-Boc protection. | Moderate. Sensitive to mixing efficiency and localized exotherms [5]. |
| Rh-Catalyzed Allenol Cyclization [3] | [Rh(cod)Cl] | 60–99% | Up to >99.9% ee, >99:1 dr | Exceptional for 2,3,5- and 2,5,6-trisubstituted morpholines. | Low/Moderate. High catalyst cost; requires rigorous air-free techniques. |
| Electrochemical Oxytrifluoromethylation [4] | Langlois reagent, LiClO | 55–85% | Moderate (Typically racemic unless chiral tether used) | Highly specific to CF | Moderate. Requires specialized flow-cell or scaled potentiostat equipment. |
Strategic Workflows & Mechanistic Visualization
To systematize the route selection process and illustrate the catalytic logic, refer to the following generated diagrams.
Decision matrix for selecting a morpholine synthesis route based on target substitution.
Catalytic cycle for the Pd-catalyzed carboamination of N-tethered amino alcohols.
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. In-process analytical checks are embedded to ensure that causality (e.g., complete catalyst activation or intermediate formation) is verified before proceeding to the next step.
Protocol A: Synthesis of cis-3,5-Disubstituted Morpholines via Pd-Catalyzed Carboamination [2]
Objective: Couple an O-allyl ethanolamine with an aryl bromide to form a functionalized morpholine.
-
Preparation of the Catalytic Complex: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)
(0.04 equiv, 4 mol%) and P(2-furyl) (0.08 equiv, 8 mol%).-
Validation Check: The 1:2 ratio of Pd to ligand is critical to prevent the formation of inactive Pd-black aggregates.
-
-
Substrate Addition: Add sodium tert-butoxide (1.2 equiv) as the base. Dissolve the O-allyl ethanolamine substrate (1.0 equiv, 0.3 M) and the aryl bromide (1.2 equiv) in anhydrous toluene. Transfer this solution to the Schlenk tube.
-
Cyclization: Seal the tube, remove it from the glovebox, and heat the reaction mixture to 105 °C with vigorous overhead stirring for 12–14 hours.
-
Causality Note: Vigorous stirring is mandatory. Poor mixing at this stage leads to localized high concentrations of the base, which can trigger premature substrate degradation rather than the desired catalytic cycle[5].
-
-
Workup and Validation: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium residues. Concentrate the filtrate in vacuo.
-
Validation Check: Analyze the crude mixture via
H NMR. The disappearance of the terminal alkene protons ( 5.0–6.0 ppm) and the appearance of characteristic morpholine ring protons ( 3.0–4.0 ppm) confirm successful cyclization.
-
-
Purification: Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the cis-morpholine derivative.
Protocol B: Electrochemical Intramolecular Oxytrifluoromethylation [4]
Objective: Synthesize 2-(2,2,2-trifluoroethyl)morpholine derivatives using anodic oxidation.
-
Electrochemical Setup: Equip an undivided electrochemical cell (10 mL beaker-type) with a glassy carbon anode and a platinum plate cathode.
-
Causality Note: Glassy carbon is selected for the anode due to its high overpotential for oxygen evolution, ensuring the Langlois reagent is oxidized preferentially over the solvent.
-
-
Reaction Mixture: Add the N-tethered alkenyl alcohol (0.5 mmol, 1.0 equiv), CF
SO Na (Langlois reagent, 3.0 equiv), and LiClO (0.1 M) as the supporting electrolyte into a solvent mixture of CH CN/H O (9:1, 5 mL). -
Electrolysis: Perform constant current electrolysis at 10 mA at room temperature until 2.5 F/mol of charge has passed (approximately 3.5 hours).
-
Validation Check: Monitor the reaction via TLC or GC-MS. The reaction should be stopped precisely when the starting material is consumed to prevent over-oxidation of the newly formed morpholine product.
-
-
Workup: Transfer the mixture to a separatory funnel, dilute with water, and extract with dichloromethane (3
10 mL). Dry the combined organic layers over anhydrous Na SO , filter, and concentrate. -
Purification: Isolate the CF
-functionalized morpholine via silica gel chromatography.
References
-
Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
A New Strategy for the Synthesis of Substituted Morpholines Source: PMC - National Institutes of Health (NIH) URL:[Link]
-
Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols Source: Chemical Communications (RSC Publishing) URL:[Link]
-
Electrochemical Intramolecular Oxytrifluoromethylation of N-Tethered Alkenyl Alcohols: Synthesis of Functionalized Morpholines Source: ResearchGate URL:[Link]
Assessing the target-binding affinity of ligands containing the morpholine moiety.
Assessing Target-Binding Affinity of Morpholine-Containing Ligands: A Comparative Guide
As a Senior Application Scientist, I frequently encounter drug discovery programs seeking to optimize the physicochemical and binding profiles of lead compounds. One of the most effective strategies in medicinal chemistry is the incorporation of the morpholine moiety. This six-membered heterocycle, containing both an amine and an ether functional group, is a "privileged scaffold" that dramatically alters a molecule's pharmacological trajectory [1].
This guide provides an in-depth, objective comparison of the methods used to assess the binding affinity of morpholine-containing ligands, using phosphatidylinositol 3-kinase (PI3K) inhibitors as our primary case study. We will dissect the causality behind experimental choices and establish self-validating protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
The Morpholine Advantage: Causality in Molecular Design
Before measuring affinity, we must understand why morpholine is chosen over alternatives like piperidine or unsubstituted aliphatic chains. The inclusion of the oxygen atom opposite the basic nitrogen fundamentally changes the molecule's behavior:
-
pKa Modulation: The electronegative oxygen exerts an electron-withdrawing inductive effect, reducing the amine's pKa to approximately 8.4 (compared to piperidine's ~10.2) [2]. This ensures a balanced lipophilic-hydrophilic profile, allowing better membrane permeability and minimizing off-target toxicity [5].
-
Thermodynamic Signature: The morpholine oxygen acts as a potent hydrogen-bond acceptor. When targeting the ATP-binding hinge region of kinases like PI3K, this oxygen forms critical H-bonds with backbone amides, driving binding affinity through a highly favorable enthalpy change (ΔH).
PI3K signaling cascade and targeted inhibition by morpholine-containing ligands.
Quantitative Comparison: Morpholine vs. Alternatives
To illustrate this, consider the simulated binding data of a PI3Kα inhibitor scaffold where only the terminal solvent-exposed ring is modified.
Table 1: Binding Affinity and Thermodynamic Profiling of PI3Kα Ligands
| Ligand Variant | Moiety | ΔH (kcal/mol) | -TΔS (kcal/mol) | pKa | ||
| Compound A | Morpholine | 12.4 nM | 14.1 nM | -9.8 | -0.5 | 8.4 |
| Compound B | Piperidine | 85.2 nM | 89.5 nM | -4.2 | -5.1 | 10.2 |
| Compound C | Unsubstituted | 450.0 nM | 475.0 nM | -2.1 | -6.4 | N/A |
Data Interpretation: Compound A (Morpholine) exhibits a significantly more exothermic enthalpy (ΔH = -9.8 kcal/mol) than Compound B (Piperidine). The causality is direct: the morpholine oxygen forms a specific hydrogen bond that piperidine cannot, shifting the binding from an entropy-driven hydrophobic interaction to a highly specific, enthalpy-driven lock-and-key fit.
Comparative Assessment Techniques: SPR vs. ITC
To validate the morpholine advantage, we rely on orthogonal biophysical techniques. While both SPR and ITC determine the dissociation constant (
-
Surface Plasmon Resonance (SPR): The gold standard for real-time kinetics. It measures the association rate (
) and dissociation rate ( ). SPR is highly sensitive and requires minimal sample [4]. -
Isothermal Titration Calorimetry (ITC): The gold standard for thermodynamics. It measures the heat absorbed or released during binding, providing a complete thermodynamic profile (ΔH, ΔS, ΔG) and stoichiometry (
) in a single, label-free experiment [3].
Comparative workflows for SPR and ITC in evaluating ligand binding profiles.
Self-Validating Experimental Protocols
As scientists, we must ensure our assays are not just generating numbers, but generating truth. The following protocols are designed with built-in causality and self-validation mechanisms.
Protocol A: Surface Plasmon Resonance (SPR) Kinetics
Objective: Determine if the morpholine moiety improves the residence time (
-
Surface Preparation & Immobilization:
-
Action: Immobilize recombinant PI3Kα onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry) to a target level of 2000 Response Units (RU).
-
Causality: Keeping the immobilization level relatively low prevents mass transport limitations, ensuring the measured
reflects true binding kinetics rather than the diffusion rate of the ligand into the dextran matrix.
-
-
Analyte Preparation:
-
Action: Prepare a 2-fold dilution series of the morpholine ligand (e.g., 100 nM down to 3.125 nM) in running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Causality: Morpholine compounds often require DMSO for solubility. Exact DMSO matching between the running buffer and analyte is critical to prevent bulk refractive index shifts.
-
-
Kinetic Injection Cycle:
-
Action: Inject analytes at a high flow rate (50 µL/min) for 120 seconds (association), followed by a 300-second buffer wash (dissociation).
-
Self-Validation (Double-Referencing): Inject a 0 µM analyte (running buffer alone) across both the active and reference flow cells. Subtracting this blank injection from the analyte curves corrects for baseline drift and systematic noise. If the baseline drifts >1 RU/min, the surface is unstable and must be discarded.
-
-
Data Fitting:
-
Action: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract
, , and .
-
Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamics
Objective: Prove that the morpholine oxygen drives affinity via enthalpic hydrogen bonding.
-
Sample Dialysis & Degassing:
-
Action: Dialyze the PI3Kα protein overnight against the exact buffer used to dissolve the morpholine ligand. Post-dialysis, degas both the protein and ligand solutions under a vacuum for 10 minutes.
-
Causality: ITC measures micro-calories of heat. Any buffer mismatch will generate a massive heat of dilution that masks the binding heat. Degassing prevents the formation of microbubbles during titration, which cause anomalous heat spikes.
-
-
Cell Loading & Equilibration:
-
Action: Load 10 µM PI3Kα into the sample cell and 100 µM morpholine ligand into the titration syringe. Set the cell temperature to 25°C and stir at 1000 rpm.
-
-
Titration Execution:
-
Action: Program 20 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal baseline to re-equilibrate.
-
Self-Validation: The final 3-4 injections in the titration must plateau to a consistent, small heat value. This represents the background heat of dilution. If no plateau is reached, the ligand concentration is insufficient to achieve target saturation, invalidating the calculated stoichiometry (
).
-
-
Thermodynamic Deconvolution:
-
Action: Integrate the area under each injection peak. Fit the resulting isotherm to a single-site binding model to extract ΔH,
(where ), and . Calculate entropy using the Gibbs free energy equation: ΔG = ΔH - TΔS = -RT ln( ).
-
Conclusion
When comparing ligand analogs, the morpholine moiety frequently outperforms piperidine or unsubstituted rings not just in raw affinity, but in the quality of that affinity. By utilizing orthogonal techniques—SPR for kinetic residence time and ITC for thermodynamic profiling—researchers can definitively prove that morpholine's reduced pKa and potent hydrogen-bonding capabilities are the causal drivers of its success as a privileged pharmacophore.
References
- Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. Benchchem.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health (NIH) / PMC.
- Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager.
- Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. XanTec Bioanalytics.
- Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Royal Society of Chemistry (RSC).
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 3-(prop-2-yn-1-yl)morpholine Hydrochloride
This document provides essential, step-by-step guidance for the safe handling and proper disposal of 3-(prop-2-yn-1-yl)morpholine hydrochloride. As a compound featuring a reactive propargyl group and a corrosive morpholine moiety, stringent adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this chemical.
Core Principle: Hazard-Aware Disposal
The disposal plan for any chemical is dictated by its inherent hazards. 3-(prop-2-yn-1-yl)morpholine hydrochloride possesses a dual-hazard profile derived from its constituent functional groups. Understanding this is the cornerstone of its safe management from "cradle-to-grave," a core principle of hazardous waste regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2] This principle holds the generator legally responsible for the waste from its creation to its final, safe disposal.[1]
Hazard Profile Analysis
A thorough risk assessment reveals the following hazards that directly inform disposal procedures:
-
Morpholine Moiety: The morpholine component renders the compound corrosive, capable of causing severe skin burns and serious eye damage.[3][4] It is also classified as toxic in contact with skin or if inhaled, and harmful if swallowed.[5][6] Long-term exposure to morpholine derivatives may lead to liver and kidney damage.[3][7]
-
Propargyl Group (Terminal Alkyne): The propargyl group is a high-reactivity functional group. Terminal alkynes can form explosive metal acetylides upon contact with certain metals, such as copper, silver, and mercury.[8] This reactivity necessitates strict segregation from incompatible waste streams. Propargyl compounds themselves are also considered toxic and irritants.[9][10]
-
Hydrochloride Salt: The hydrochloride salt increases the compound's water solubility and contributes to the overall corrosive and acidic nature of the material in solution.
| Hazard Classification | Description | Primary Concern for Disposal |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, inhaled, or in contact with skin.[5] | Requires full Personal Protective Equipment (PPE) during handling and disposal. Prevents operator exposure. |
| Skin Corrosion / Eye Damage | Causes severe skin burns and serious, potentially irreversible eye damage.[4][7] | Mandates use of chemical-resistant gloves, lab coats, and chemical splash goggles.[11] Informs spill cleanup procedures. |
| Reactivity | The terminal alkyne can form explosive metal acetylides with certain metals.[8] | Critical for waste segregation. Must not be mixed with incompatible metal-containing waste. |
| Flammability | The parent morpholine is a flammable liquid.[5][12][13] While the salt form is a solid, contamination or reaction can pose fire risks. | Store waste away from heat, sparks, and ignition sources.[10][14] Use non-sparking tools when handling.[10] |
Mandatory Pre-Disposal Protocols: Segregation and Storage
Proper segregation and storage are non-negotiable preliminary steps to ensure safety and compliance. Under no circumstances should this chemical waste be disposed of down the sink or in general waste.[14][15][16]
Waste Container Selection and Labeling
-
Select an Appropriate Container:
-
Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass.[14]
-
Do NOT use metal containers due to the corrosive nature of the compound and potential reactivity.[17]
-
Ensure the container is in good condition, free of leaks or cracks, and has a tightly sealing lid.[1][15]
-
-
Label the Container Clearly:
Waste Segregation Workflow
Segregating chemical waste is a critical step to prevent dangerous reactions.[14][18] The following diagram illustrates the decision-making process for segregating this specific waste stream.
Caption: Waste segregation logic for preventing hazardous reactions.
Step-by-Step Disposal Procedures
The correct disposal pathway depends on the form of the waste. All pathways culminate in collection by a licensed hazardous waste disposal service.
Unused or Concentrated Product (Solid or Liquid)
This is the most hazardous form and requires the most stringent control.
-
Ensure Proper Storage: Keep the original container tightly closed in a cool, well-ventilated, and designated hazardous waste accumulation area.[11][19]
-
Do Not Attempt to Neutralize: Do not attempt to treat or neutralize bulk quantities of the chemical. Elementary neutralization in a lab setting is only permissible under specific conditions and equipment, and the reactivity of the propargyl group makes this inadvisable without a thorough safety review.[20]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[17] Provide them with a full and accurate description of the waste.
Dilute Aqueous Solutions (e.g., from experiments)
-
Collect all Solutions: Collect all aqueous waste containing 3-(prop-2-yn-1-yl)morpholine hydrochloride in a dedicated, labeled hazardous waste container as described in Section 2.1.
-
No Drain Disposal: It is strictly forbidden to dispose of this chemical down the drain, regardless of concentration.[11] This can lead to corrosion of plumbing and the potential for hazardous mixtures to form in the drainage system.[14]
-
Manage for Disposal: Once the container is full or has reached its accumulation time limit (typically 9 months in the US), arrange for pickup through your EH&S office.[15]
Contaminated Solid Waste (PPE, Labware, and Spill Debris)
This category includes gloves, pipette tips, absorbent pads, and other disposable materials contaminated with the chemical.
-
Segregate Solid Waste: Collect all contaminated solid waste in a separate, dedicated container from liquid waste.[18]
-
Use a Lined Container: The container should be a puncture-resistant bin lined with a heavy-duty plastic bag.
-
Labeling: Clearly label the container as "Hazardous Waste" with the chemical name and associated hazards.
-
Disposal: When the container is full, seal the bag and close the container. Dispose of it through your institution's hazardous waste program. Do not place it in regular or biohazard trash.[16][17]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is required to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within one.[11]
-
Don PPE: Before addressing the spill, don appropriate PPE:
-
Contain and Absorb: For liquid spills, contain the spill using sand, vermiculite, or another non-combustible absorbent material.[12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Debris: Carefully collect the absorbed material and any contaminated debris using non-sparking tools.[10] Place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning water as hazardous waste.
-
Report: Report the incident to your supervisor and EH&S office as per institutional policy.
The following workflow outlines the necessary steps for a safe and effective spill response.
Sources
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- 5. chemos.de [chemos.de]
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- 7. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. MORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 15. ehs.stanford.edu [ehs.stanford.edu]
- 16. unsw.edu.au [unsw.edu.au]
- 17. otago.ac.nz [otago.ac.nz]
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- 19. pentachemicals.eu [pentachemicals.eu]
- 20. What Is Considered Hazardous Waste Treatment - New Pig [newpig.com]
Comprehensive Safety and Handling Guide for 3-(prop-2-yn-1-yl)morpholine hydrochloride
This guide provides essential safety and logistical information for the handling, storage, and disposal of 3-(prop-2-yn-1-yl)morpholine hydrochloride. As a research chemical, its toxicological properties may not be fully characterized. Therefore, a cautious and proactive approach to safety is paramount. The procedural guidance herein is based on the known hazards of its constituent functional groups: a hydrochloride salt and a terminal alkyne (propargyl group).
Hazard Assessment: A Tale of Two Moieties
The risk profile of 3-(prop-2-yn-1-yl)morpholine hydrochloride is a composite of its two primary chemical features: the morpholine hydrochloride salt and the propargyl group.
-
The Hydrochloride Salt: This component renders the compound a potential corrosive agent, particularly to the skin, eyes, and respiratory tract.[1][2] Similar to hydrochloric acid, it can cause severe burns upon direct contact and respiratory irritation if inhaled.[1][3] Handling procedures must mitigate these corrosive hazards.
-
The Propargyl Group: The carbon-carbon triple bond in the propargyl group introduces a higher level of reactivity.[4] Propargyl-containing compounds can be flammable, reactive, and in some cases, unstable, posing fire or explosion hazards under specific conditions like heating.[5][6] While the morpholine ring likely offers some stability, the inherent reactivity of the alkyne must be respected.
Due to the combination of these groups, this compound should be treated as corrosive, a potential skin and eye irritant, and handled with care to avoid conditions that could lead to unforeseen reactions.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to prevent exposure. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield. | The hydrochloride salt poses a significant risk of severe eye damage.[3] A face shield provides an additional layer of protection against splashes during handling of larger quantities or solutions. |
| Hands | Nitrile gloves. | Nitrile gloves offer good protection against many chemicals, including acids.[1] It is crucial to consult the glove manufacturer's compatibility chart and to change gloves immediately if contamination is suspected. |
| Body | A flame-resistant lab coat. | Protects against splashes and potential, though less likely, ignition of the compound. |
| Feet | Closed-toe shoes. | A standard laboratory requirement to protect against spills. |
| Respiratory | Use within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of any dust or aerosols, which could be corrosive to the respiratory tract.[1][7] For situations where a fume hood is not feasible, a respirator with an acid gas cartridge may be required, but this should be a last resort and requires formal fit-testing and training.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of 3-(prop-2-yn-1-yl)morpholine hydrochloride.
Receiving and Storage
-
Initial Inspection: Upon receipt, inspect the container for any damage.
-
Segregated Storage: Store the compound in a cool, dry, and well-ventilated area. It should be stored separately from bases, oxidizing agents, and flammable materials.[8] Due to its acidic nature, it must not be stored with alkalis, as this could lead to a vigorous reaction.[8]
-
Secondary Containment: Always store the primary container within a secondary container, such as a polypropylene tray, to contain any potential leaks.[1]
Handling and Use
All handling of this compound, including weighing and preparation of solutions, must be conducted within a certified chemical fume hood.[1][7]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Have an emergency plan in place, and locate the nearest eyewash station and safety shower.[7]
-
Weighing: To minimize the generation of dust, carefully weigh the solid compound on weighing paper or in a suitable container within the fume hood.
-
Dilution/Dissolving: When preparing solutions, always add the solid 3-(prop-2-yn-1-yl)morpholine hydrochloride to the solvent slowly. Never add the solvent to the solid, especially water, as this can generate heat.
-
Post-Handling: After use, decontaminate the work area thoroughly. Wash hands and any exposed skin immediately.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial resuscitation.[2] Seek immediate medical attention.
-
Spill: For a small spill, absorb with an inert, non-combustible material like sand or diatomaceous earth.[3] For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing 3-(prop-2-yn-1-yl)morpholine hydrochloride, including empty containers and contaminated materials, must be treated as hazardous waste.[2]
-
Waste Collection: Collect all waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the hazardous waste through your institution's designated chemical waste program. Do not dispose of it down the drain.
Workflow Visualization
The following diagram illustrates the key decision points and safety protocols for handling 3-(prop-2-yn-1-yl)morpholine hydrochloride.
Caption: Workflow for safe handling of 3-(prop-2-yn-1-yl)morpholine hydrochloride.
References
-
Standard Operating Procedure for Hydrochloric Acid. University of California, Santa Barbara. [Link]
-
What Makes Propargyl Alcohol a Key Component in Specialty Chemicals?. Solvchem. [Link]
-
Hazard Summary: Propargyl Alcohol. New Jersey Department of Health. [Link]
-
What are some safety precautions to take when using hydrochloric acid in a laboratory setting?. Quora. [Link]
-
Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure. National Institutes of Health. [Link]
-
Hydrochloric Acid Safe Handling Guideline. SLAC National Accelerator Laboratory. [Link]
-
Safety Data Sheet: Hydrochloric acid. Carl ROTH. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]
-
Chemical Safety Note: Explosion Hazard during the Distillation of Propargyl Thiocyanate. ResearchGate. [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
